Product packaging for Indomethacin N-octyl amide(Cat. No.:)

Indomethacin N-octyl amide

Cat. No.: B1662392
M. Wt: 469.0 g/mol
InChI Key: DBWILLAXKDUAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indomethacin is a potent but non-selective inhibitor of both COX-1 and COX-2 in sheep and humans. Structurally, indomethacin is a substituted indole acetic acid, wherein the carboxylate can be derivitized as an ester or amide. These derivatives show enhanced selectivity for the COX-2 isoform. For example, the IC50 values of indomethacin N-octyl amide for the inhibition of ovine COX-1 and human recombinant COX-2 are 66 µM and 40 nM, respectively, making it 1,650 times more potent as an inhibitor of COX-2 than COX-1.2 While indomethacin itself has an IC50 of 0.05 µM for the inhibition of COX-2, it also inhibits COX-1 with a corresponding IC50 of 0.67 µM.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33ClN2O3 B1662392 Indomethacin N-octyl amide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWILLAXKDUAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core Mechanism of Action: A Technical Guide to Indomethacin N-octyl amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin N-octyl amide, a derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, has emerged as a subject of significant interest within the scientific community. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Primary Mechanism of Action: Selective COX-2 Inhibition

The principal mechanism through which this compound exerts its effects is the potent and highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is typically induced at sites of inflammation.[2] By selectively inhibiting COX-2, this compound can effectively reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also inhibit COX-1.[2][4]

The conversion of the carboxylate group of indomethacin to an N-octyl amide derivative significantly enhances its selectivity for the COX-2 isoform.[2][4]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound against COX-1 and COX-2 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. The data consistently demonstrates a significant preference for COX-2 over COX-1.

CompoundTarget EnzymeIC50 ValueSelectivity (COX-1 IC50 / COX-2 IC50)
This compound Ovine COX-166 µM>1650-fold
Human Recombinant COX-240 nM
Indomethacin (Parent Compound) Ovine COX-10.67 µM~13.4-fold
Human Recombinant COX-20.05 µM

Data compiled from multiple sources.[2][3][4][5][6][7][8]

Off-Target Effects: FAAH and TRPV1

While the primary mechanism of action is clearly defined as COX-2 inhibition, the potential for off-target effects is an important consideration in drug development.

Fatty Acid Amide Hydrolase (FAAH): The parent compound, indomethacin, has been shown to interact with the endocannabinoid system, including exhibiting inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide.[9][10][11] However, current literature does not provide direct evidence to suggest that this compound is a potent or significant inhibitor of FAAH. Further investigation would be required to definitively characterize its activity at this target.

Transient Receptor Potential Vanilloid 1 (TRPV1): TRPV1 is a non-selective cation channel involved in the detection and regulation of body temperature and painful stimuli. While various N-acyl amides have been identified as modulators of TRPV1 receptors, there is no specific data to indicate that this compound acts as a direct antagonist or agonist of the TRPV1 channel.[12][13][14][15]

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • This compound (test inhibitor)

  • DMSO (solvent for inhibitor)

  • Stannous chloride solution (to stop the reaction)

  • LC-MS/MS system for prostaglandin analysis

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

  • Add the purified COX-1 or COX-2 enzyme to the reaction mixture.

  • Add various concentrations of this compound (dissolved in DMSO) to the enzyme solution. A vehicle control (DMSO alone) is also prepared.

  • Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution, such as stannous chloride.

  • Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of COX Selectivity

The selectivity of an inhibitor for COX-2 over COX-1 is a critical parameter. An ex vivo whole blood assay is a common method to assess this.

Objective: To determine the COX-1/COX-2 selectivity of this compound in a physiologically relevant matrix.

Materials:

  • Fresh human whole blood

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • This compound

  • Calcium ionophore A23187 to stimulate platelet COX-1 activity

  • ELISA or LC-MS/MS for quantification of Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Procedure:

  • COX-2 Activity:

    • Treat whole blood samples with various concentrations of this compound.

    • Add LPS to induce the expression of COX-2.

    • Incubate the samples for a prolonged period (e.g., 24 hours) to allow for COX-2 expression and subsequent prostaglandin synthesis.

    • Measure the concentration of PGE2 in the plasma.

  • COX-1 Activity:

    • Treat whole blood samples with various concentrations of this compound.

    • Allow the blood to clot or stimulate with a calcium ionophore to activate platelets, which primarily express COX-1.

    • Measure the concentration of TXB2 (a stable metabolite of the COX-1 product Thromboxane A2) in the serum/plasma.

  • Data Analysis:

    • Calculate the IC50 values for the inhibition of PGE2 production (COX-2) and TXB2 production (COX-1).

    • The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Visualizations

Signaling Pathway of COX-2 in Inflammation

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Signaling_Cascades Signaling Cascades (e.g., NF-κB, MAPKs) Receptor->Signaling_Cascades Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Signaling_Cascades->Phospholipase_A2 COX2_Gene_Expression COX-2 Gene Expression Signaling_Cascades->COX2_Gene_Expression COX2_Gene_Expression->COX2_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Promotion Indomethacin_N_octyl_amide Indomethacin N-octyl amide Indomethacin_N_octyl_amide->COX2_Enzyme Inhibition

Caption: COX-2 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reagents Prepare Reaction Buffer, Cofactors, and Enzyme Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_incubation Prepare_Inhibitor Prepare Serial Dilutions of This compound Prepare_Inhibitor->Pre_incubation Reaction_Initiation Initiate Reaction with Arachidonic Acid Pre_incubation->Reaction_Initiation Reaction_Termination Terminate Reaction Reaction_Initiation->Reaction_Termination Quantification Quantify Prostaglandin (e.g., PGE2) via LC-MS/MS Reaction_Termination->Quantification Data_Analysis Calculate % Inhibition and Determine IC50 Quantification->Data_Analysis

Caption: Experimental Workflow for Determining COX Inhibitory Activity.

Logical Relationship of COX-2 Selectivity

COX_Selectivity Indomethacin Indomethacin Carboxylate_Group Carboxylate Group Indomethacin->Carboxylate_Group Amide_Derivative Indomethacin N-octyl amide Indomethacin->Amide_Derivative Derivatization COX1_Inhibition COX-1 Inhibition (Physiological Functions, GI Side Effects) Carboxylate_Group->COX1_Inhibition High Affinity COX2_Inhibition COX-2 Inhibition (Anti-inflammatory, Analgesic Effects) Carboxylate_Group->COX2_Inhibition High Affinity Amide_Derivative->COX1_Inhibition Low Affinity Amide_Derivative->COX2_Inhibition Very High Affinity

Caption: Structural Modification Enhances COX-2 Selectivity.

Conclusion

This compound is a potent and highly selective inhibitor of the COX-2 enzyme. This selectivity is achieved through the chemical modification of the parent compound, indomethacin, and results in a pharmacological profile that is favorable for the targeted treatment of inflammation and pain while potentially minimizing the adverse effects associated with non-selective COX inhibition. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for further research and development of this and similar compounds. While its activity on other targets such as FAAH and TRPV1 appears to be minimal based on current evidence, these areas could be subjects for future exploratory research.

References

Indomethacin N-octyl Amide: A Technical Guide to its COX-2 Selectivity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been recognized for its therapeutic efficacy in managing pain and inflammation. However, its clinical utility is often hampered by gastrointestinal side effects, primarily attributed to its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoforms. The derivatization of indomethacin's carboxylate group into an N-octyl amide has emerged as a promising strategy to engender COX-2 selectivity, thereby potentially mitigating the adverse effects associated with COX-1 inhibition. This technical guide provides an in-depth analysis of the COX-2 selectivity and potency of indomethacin N-octyl amide, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways.

Quantitative Data on COX Inhibition

The potency and selectivity of this compound against COX-1 and COX-2 have been quantified through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison with the parent compound, indomethacin.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Indomethacin0.67[1]50[1]13.4
This compound66[1][2]40[2][3]1650[4]

Key Findings:

  • This compound demonstrates a significant increase in selectivity towards COX-2 compared to its parent compound, indomethacin.[1][4]

  • The selectivity index of 1650 indicates that this compound is approximately 1650 times more potent at inhibiting COX-2 than COX-1.[4]

  • While the potency against COX-2 is comparable to indomethacin, the drastically reduced affinity for COX-1 is the primary driver of its enhanced selectivity.[1] This high selectivity is a critical attribute for developing safer anti-inflammatory agents.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition by this compound is typically performed using an in vitro cyclooxygenase inhibition assay. The following is a detailed methodology based on commonly employed protocols.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • This compound (test compound)

  • Indomethacin (reference compound)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Inhibitor solvent (e.g., DMSO)

  • Detection reagent (e.g., for measuring prostaglandin E2 production via ELISA, LC-MS/MS, or a colorimetric/fluorometric probe)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the ovine COX-1 and human recombinant COX-2 enzymes to the desired concentration in the reaction buffer. Keep the enzymes on ice.

  • Inhibitor Preparation: Prepare a stock solution of this compound and indomethacin in the chosen solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Reaction Setup:

    • In a 96-well microplate, add the reaction buffer to each well.

    • Add the heme cofactor to each well.

    • Add the appropriate volume of either the test inhibitor dilutions or the vehicle control (solvent only) to the designated wells.

    • Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Time-Dependent Inhibition (Pre-incubation): Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-20 minutes). This pre-incubation step is crucial as many NSAID derivatives, including indomethacin amides, exhibit time-dependent inhibition.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 2-10 minutes) at the same controlled temperature to allow for the conversion of arachidonic acid to prostaglandins.

  • Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • Detection of Prostaglandin Production: Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a validated detection method such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific immunoassay.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly accurate and specific method for quantifying small molecules.

    • Colorimetric or Fluorometric Assays: These assays utilize probes that react with the reaction products to generate a measurable signal.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.

Cyclooxygenase-2 (COX-2) Signaling Pathway

The following diagram illustrates the canonical COX-2 pathway and the point of inhibition by this compound.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 pgg2 Prostaglandin G2 cox2->pgg2 oxygenation pgh2 Prostaglandin H2 pgg2->pgh2 reduction pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (PGE2, etc.) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate indo_amide Indomethacin N-octyl amide indo_amide->cox2 inhibits

Caption: Inhibition of the COX-2 pathway by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the experimental procedure for determining the IC50 values of COX inhibitors.

IC50_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Inhibitor, Buffer) start->prep_reagents setup_rxn Set up Reaction in Microplate (Buffer, Heme, Inhibitor, Enzyme) prep_reagents->setup_rxn pre_incubation Pre-incubation (Time-dependent inhibition) setup_rxn->pre_incubation initiate_rxn Initiate Reaction (Add Arachidonic Acid) pre_incubation->initiate_rxn incubation Incubate (Allow prostaglandin synthesis) initiate_rxn->incubation terminate_rxn Terminate Reaction incubation->terminate_rxn detection Detect Prostaglandin Production (ELISA, LC-MS/MS, etc.) terminate_rxn->detection analysis Data Analysis (Calculate % inhibition, Plot curve) detection->analysis end Determine IC50 analysis->end

Caption: Workflow for determining the IC50 of COX inhibitors.

Downstream Signaling of COX-2 Inhibition

This diagram illustrates the downstream consequences of selective COX-2 inhibition on prostaglandin synthesis and subsequent signaling.

Downstream_Signaling cluster_receptors Prostaglandin E Receptors (EP1-4) indo_amide Indomethacin N-octyl amide cox2 COX-2 indo_amide->cox2 selectively inhibits pgh2 Reduced Prostaglandin H2 (PGH2) Synthesis cox2->pgh2 pge2 Reduced Prostaglandin E2 (PGE2) Levels pgh2->pge2 ep1 EP1 pge2->ep1 reduced activation of ep2 EP2 pge2->ep2 reduced activation of ep3 EP3 pge2->ep3 reduced activation of ep4 EP4 pge2->ep4 reduced activation of reduced_signaling Reduced Downstream Signaling (e.g., decreased PKA, PI3K/Akt activation) ep1->reduced_signaling ep2->reduced_signaling ep3->reduced_signaling ep4->reduced_signaling therapeutic_effects Therapeutic Effects (Anti-inflammatory, Analgesic) reduced_signaling->therapeutic_effects

Caption: Downstream effects of selective COX-2 inhibition.

Conclusion

This compound represents a significant advancement in the quest for safer NSAIDs. Its remarkable COX-2 selectivity, achieved through chemical modification of the parent indomethacin molecule, offers the potential for effective anti-inflammatory and analgesic therapy with a reduced risk of gastrointestinal complications. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further in vivo studies are warranted to fully elucidate the clinical benefits and safety profile of this promising compound.

References

Synthesis of Indomethacin N-octyl Amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Indomethacin N-octyl amide, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, derived from the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Derivatization of indomethacin's carboxylate group to an amide is a strategy to enhance its selectivity for COX-2, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibition.[1][2][3][4][5]

Synthesis Pathway: Amide Formation

The synthesis of this compound from indomethacin is achieved through a direct amidation reaction. This involves the coupling of the carboxylic acid group of indomethacin with n-octylamine. To facilitate this reaction and overcome the inherent low reactivity of a carboxylic acid with an amine, a coupling agent is employed. A common and effective method utilizes dicyclohexylcarbodiimide (DCC) as the coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]

Alternatively, the synthesis can proceed via a two-step process involving the conversion of indomethacin to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride, followed by the reaction with n-octylamine.

This guide will focus on the DCC/DMAP coupling method, which is a widely used and generally high-yielding approach for amide bond formation.

Experimental Protocol: DCC/DMAP Coupling

This section details the experimental procedure for the synthesis of this compound using the dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) coupling method.

2.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Role
IndomethacinC₁₉H₁₆ClNO₄357.79Starting Material
n-OctylamineC₈H₁₉N129.24Reagent
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling Agent
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Quenching/Washing
Brine (Saturated NaCl solution)NaCl58.44Washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent

2.2. Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve indomethacin (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Amine and Catalyst: To the stirred solution, add n-octylamine (1.1 equivalents) followed by a catalytic amount of DMAP (0.1 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: While maintaining the temperature at 0 °C, add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

3.1. Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₇H₃₃ClN₂O₃
Molecular Weight469.02 g/mol
AppearanceCrystalline solid
CAS Number282728-65-8

3.2. Biological Activity: In Vitro Cyclooxygenase Inhibition

The derivatization of indomethacin to its N-octyl amide significantly enhances its selectivity for COX-2. The following table summarizes the 50% inhibitory concentrations (IC₅₀) for both enzymes.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)
Indomethacin0.675013.4
This compound66401650

Data obtained from multiple sources citing Kalgutkar et al., J. Med. Chem. 2000, 43(15), 2860-2870.[7][8]

Visualizations

4.1. Synthesis Workflow

Synthesis_Workflow Indomethacin Indomethacin Reaction Amide Coupling (0°C to RT, 12-24h) Indomethacin->Reaction Octylamine n-Octylamine Octylamine->Reaction Reagents DCC, DMAP, DCM Reagents->Reaction Workup Filtration & Aqueous Wash Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct Isolation

Caption: Workflow for the synthesis of this compound.

4.2. Proposed Mechanism of Action

Mechanism_of_Action cluster_COX2 COX-2 Enzyme ActiveSite Active Site Prostaglandins Prostaglandins (Inflammatory Mediators) ActiveSite->Prostaglandins Inhibition of Synthesis SidePocket Hydrophobic Side Pocket IndoAmide Indomethacin N-octyl amide IndoAmide->ActiveSite Binds to Active Site IndoAmide->SidePocket Octyl tail occupies side pocket ArachidonicAcid Arachidonic Acid (Substrate) ArachidonicAcid->ActiveSite Binding Blocked

Caption: Inhibition of COX-2 by this compound.

This technical guide outlines a reliable method for the synthesis of this compound and presents its key biological activity data. The provided experimental protocol, based on established amide coupling chemistry, can be adapted by researchers for the laboratory-scale production of this selective COX-2 inhibitor for further investigation in drug discovery and development.

References

Chemical and physical properties of Indomethacin N-octyl amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and relevant experimental protocols for Indomethacin N-octyl amide. This information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Core Chemical and Physical Properties

This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][2] It is a crystalline solid at room temperature.[1][3] The following table summarizes its key chemical and physical properties.

PropertyValue
IUPAC Name N-octyl-1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetamide[2][4]
CAS Number 282728-65-8[1][2][4]
Chemical Formula C27H33ClN2O3[1][2][4]
Molecular Weight 469.0 g/mol [1][2][4]
Melting Point 123 - 125 ºC[4]
Appearance Crystalline solid[1][3]
Purity ≥98%[2]
Solubility - Ethanol: ≤2 mg/mL[1][2][3]- Dimethyl formamide (DMF): 27 mg/mL[1][2][3]- DMF:PBS (5:2): 8 mg/mL[2]
UV λmax 230, 260, 319 nm[2][4]
Storage -20°C[1][2][3]
Stability ≥ 4 years at -20°C[2]

Biological Activity: Selective COX-2 Inhibition

Indomethacin is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][5] The derivatization of Indomethacin's carboxylate group to an amide, such as in this compound, has been shown to significantly enhance its selectivity for COX-2.[1][2][5] this compound is a potent and selective inhibitor of COX-2, with over 1000-fold selectivity against COX-1.[6][7]

The following table presents the half-maximal inhibitory concentration (IC50) values for this compound and its parent compound, Indomethacin, against COX-1 and COX-2.

CompoundCOX-1 IC50 (ovine)COX-2 IC50 (human recombinant)Selectivity (COX-1/COX-2)
This compound 66 µM[1][2][6]40 nM[1][2][6]1650-fold for COX-2[2][5]
Indomethacin 0.67 µM[1][2]0.05 µM (50 nM)[1][2]~13-fold for COX-2

Signaling Pathway

The primary mechanism of action for Indomethacin and its derivatives is the inhibition of the cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, while COX-2 is inducible and is upregulated at sites of inflammation.[1][3] The selective inhibition of COX-2 by this compound is a desirable therapeutic characteristic, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Gastric_Protection Gastric Protection & Platelet Function Prostaglandins_Thromboxanes->Gastric_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Indomethacin_Amide Indomethacin N-octyl amide Indomethacin_Amide->COX2

Figure 1: Inhibition of the COX-2 pathway by this compound.

Experimental Protocols

4.1. General Synthesis of Indomethacin Amides

The synthesis of this compound can be achieved through standard amide coupling reactions. Two common methods are described below.

Method A: Acid Chloride Formation Followed by Amination

  • Activation of Indomethacin: Indomethacin is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), in an anhydrous aprotic solvent (e.g., dichloromethane or benzene) to form the corresponding acid chloride.[8] The reaction is typically carried out at room temperature or with gentle heating.

  • Amidation: The resulting Indomethacin acid chloride is then reacted with octylamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is usually performed in an anhydrous aprotic solvent at room temperature.

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Method B: Direct Amide Coupling

  • Reaction Setup: Indomethacin, octylamine, a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)) are dissolved in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide.[9]

  • Coupling Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed with acidic and basic aqueous solutions to remove unreacted starting materials and catalysts. The organic layer is dried and concentrated. The crude product is purified by column chromatography or recrystallization.

4.2. In Vitro COX Inhibition Assay (Colorimetric)

The inhibitory activity of this compound on COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay.

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: The assay is performed in a reaction buffer (e.g., Tris-HCl) containing heme and a suitable peroxidase.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period at room temperature.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The peroxidase activity is measured colorimetrically using a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be quantified spectrophotometrically.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Indomethacin Indomethacin Reaction Amide Coupling Reaction Indomethacin->Reaction Coupling_Agent Coupling Agent (e.g., DCC, DMAP) Coupling_Agent->Reaction Octylamine Octylamine Octylamine->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Column Chromatography/ Recrystallization) Crude_Product->Purification Pure_Product Pure Indomethacin N-octyl amide Purification->Pure_Product Characterization Structural Characterization (NMR, Mass Spectrometry) Pure_Product->Characterization Biological_Assay Biological Assay (COX Inhibition) Pure_Product->Biological_Assay

Figure 2: General workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to Indomethacin N-octyl amide (CAS: 282728-65-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin N-octyl amide is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor derived from the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][2][3][4] This modification of the parent compound, by converting the carboxylic acid to an N-octyl amide, drastically shifts its inhibitory profile, conferring a selectivity for COX-2 over COX-1 by a factor of over 1000.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C27H33ClN2O3 and a molecular weight of 469.0 g/mol .[2] It is soluble in organic solvents such as dimethylformamide (DMF) and ethanol.[2]

PropertyValueReference
CAS Number 282728-65-8[6]
Molecular Formula C27H33ClN2O3[2]
Molecular Weight 469.0 g/mol [2]
Appearance Crystalline solid[2]
Purity ≥98%[2]
Solubility DMF: 27 mg/ml, Ethanol: 2 mg/ml[2]
Storage -20°C[2]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme.[4] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7][8] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1]

The parent compound, indomethacin, is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1][2][3] This lack of selectivity is associated with gastrointestinal side effects. The N-octyl amide modification sterically hinders the binding of the molecule to the narrower active site of the COX-1 enzyme, while still allowing it to fit into the larger, more flexible active site of COX-2. This results in a highly selective inhibition of COX-2.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
This compound 66401650[2][3]
Indomethacin (parent compound) 0.675013.4[2][3]

Signaling Pathway

The selective inhibition of COX-2 by this compound interrupts the prostaglandin synthesis pathway at a critical step. This leads to a reduction in the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Catalyzed by PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Catalyzed by COX-2 COX2 COX-2 (Inducible Enzyme) Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Promotes Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Inflammatory_Stimuli->COX2 Induces Expression Indomethacin_N_octyl_amide Indomethacin N-octyl amide Indomethacin_N_octyl_amide->COX2 Inhibits PLA2 Phospholipase A2 (PLA2) Synthesis_Workflow Indomethacin Indomethacin Acyl_Chloride Indomethacin Acyl Chloride Indomethacin->Acyl_Chloride Step 1: Activation Thionyl_Chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride Thionyl_Chloride->Acyl_Chloride Product Indomethacin N-octyl amide Acyl_Chloride->Product Step 2: Amidation n_Octylamine n-Octylamine n_Octylamine->Product Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Product Base Base (e.g., Triethylamine) Base->Product Purification Purification (e.g., Column Chromatography) Product->Purification

References

In Vitro Biological Activity of Indomethacin N-octyl amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While the therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2 at sites of inflammation, the simultaneous inhibition of the constitutively expressed COX-1 in tissues like the gastric mucosa and kidneys can lead to undesirable side effects.[2] This has driven the development of selective COX-2 inhibitors.

Indomethacin N-octyl amide is a derivative of indomethacin, synthesized by converting the carboxylate group of the parent drug into an N-octyl amide.[1][3] This structural modification has been shown to dramatically enhance its selectivity for the COX-2 isoform, making it a subject of significant interest in the development of safer anti-inflammatory agents.[1][3] This guide provides an in-depth overview of the in vitro biological activity of this compound, focusing on its inhibitory effects on COX enzymes.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for this compound is the inhibition of the cyclooxygenase enzymes, which are central to the prostaglandin synthesis pathway. By selectively inhibiting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins (like PGE2) at the site of inflammation, while having a significantly lower impact on the production of prostaglandins responsible for homeostatic functions mediated by COX-1. This selectivity is a key feature of its biological activity.[1][3]

Recent studies have elucidated that amide derivatives of indomethacin, including the N-octyl amide, act as slow, tight-binding inhibitors of COX-2.[4] The selectivity for COX-2 is attributed to this time-dependent inhibition mechanism.[4]

Quantitative Biological Activity Data

The in vitro potency and selectivity of this compound have been quantified through the determination of its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2. For comparative purposes, the IC50 values for the parent compound, indomethacin, are also presented.

CompoundTarget EnzymeIC50Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
This compound Ovine COX-166 µM[1][2][3][5]>1650-fold for COX-2[1][3][5]
Human Recombinant COX-240 nM[1][2][3][5]
Indomethacin (Parent Drug) Ovine COX-10.67 µM[1][3]~13.4-fold for COX-2[1][3]
Human Recombinant COX-20.05 µM (50 nM)[1][3]

Experimental Protocols

The following is a detailed methodology for a typical in vitro cyclooxygenase inhibition assay used to determine the IC50 values of compounds like this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of purified ovine COX-1 and human recombinant COX-2.

Materials:

  • Purified ovine COX-1 enzyme

  • Purified human recombinant COX-2 enzyme

  • This compound (test inhibitor)

  • Indomethacin (reference compound)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic cosubstrate)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme (cofactor)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and indomethacin in DMSO.

    • Create a series of dilutions of the test and reference compounds in the reaction buffer.

    • Prepare the reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Enzyme Inhibition:

    • To the wells of a microplate, add the reaction mixture.

    • Add the various dilutions of this compound, indomethacin, or DMSO (as a vehicle control) to the respective wells.

    • Incubate the plate for a predetermined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add a solution of arachidonic acid and TMPD to all wells.

  • Measurement of Activity:

    • Immediately begin monitoring the absorbance of the wells at a specific wavelength (e.g., 590-620 nm) using a microplate reader. The oxidation of TMPD by the peroxidase activity of COX results in a color change, and the rate of this change is proportional to the enzyme activity.

    • Record the absorbance at regular intervals for a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_functions Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes COX1_Functions Homeostatic Functions (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_Thromboxanes->COX1_Functions COX2_Functions Inflammation, Pain, Fever Prostaglandins_Thromboxanes->COX2_Functions Indomethacin_Amide Indomethacin N-octyl amide Indomethacin_Amide->COX1 Weak Inhibition Indomethacin_Amide->COX2 Potent Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Workflow

G start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) dispense_enzyme Dispense Enzyme Mix (COX-1 or COX-2) into Microplate Wells start->dispense_enzyme add_inhibitor Add Dilutions of This compound dispense_enzyme->add_inhibitor incubate Incubate to Allow Inhibitor-Enzyme Binding add_inhibitor->incubate initiate_reaction Initiate Reaction by Adding Arachidonic Acid & TMPD incubate->initiate_reaction measure Measure Absorbance Change Over Time (Kinetic Read) initiate_reaction->measure calculate Calculate Reaction Rates & Percent Inhibition measure->calculate plot Plot % Inhibition vs. log[Inhibitor] calculate->plot determine_ic50 Determine IC50 from Dose-Response Curve plot->determine_ic50 end End determine_ic50->end

Caption: Workflow for an in vitro cyclooxygenase (COX) inhibition assay.

References

Indomethacin N-octyl Amide: A Technical Guide to its Pharmacology and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While effective, its therapeutic use is often limited by gastrointestinal side effects, primarily attributed to the inhibition of the constitutively expressed COX-1 enzyme. The derivatization of indomethacin's carboxylate group into an amide, specifically Indomethacin N-octyl amide, represents a strategic approach to engender isoform selectivity. This technical guide details the pharmacology, therapeutic potential, and experimental methodologies associated with this compound, a potent and highly selective COX-2 inhibitor. By selectively targeting the inducible COX-2 enzyme, which is upregulated at sites of inflammation, this compound holds the potential for effective anti-inflammatory and analgesic activity with a potentially improved safety profile over its parent drug.

Introduction: The Rationale for COX-2 Selectivity

The enzyme cyclooxygenase (COX) is essential for the conversion of arachidonic acid into prostaglandins, which are critical mediators of physiological and pathological processes, including inflammation, pain, and fever. Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues, including the gastric mucosa, where it plays a protective role. In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.

Traditional NSAIDs, such as indomethacin, are non-selective and inhibit both isoforms. The inhibition of COX-1 is linked to common adverse effects like gastrointestinal irritation and ulceration. Therefore, the development of selective COX-2 inhibitors has been a major goal in drug design to retain anti-inflammatory efficacy while minimizing gastric toxicity. Converting the carboxylate of indomethacin into ester and amide derivatives has proven to be an effective strategy for creating highly selective COX-2 inhibitors. This compound emerges from this strategy as a compound with significantly enhanced selectivity for the COX-2 isoform.

Pharmacology of this compound

Mechanism of Action

Like its parent compound, this compound exerts its pharmacological effects by inhibiting the synthesis of prostaglandins. It binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid. However, structural modifications in the N-octyl amide derivative confer a profound selectivity for the COX-2 enzyme over the COX-1 isoform. This selectivity is the cornerstone of its therapeutic potential, aiming to dissociate the desired anti-inflammatory effects from the undesired gastrointestinal side effects.

COX_Pathway_Inhibition Figure 1: Prostaglandin Synthesis and COX Inhibition cluster_membrane Cell Membrane cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Arachidonic_Acid_Split PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Gastric Protection, etc.) PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins_2 Isomerases Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Indo_Amide This compound (Selective) Indo_Amide->COX2

Figure 1: Prostaglandin Synthesis and COX Inhibition

Potency and Selectivity

The defining characteristic of this compound is its potent and selective inhibition of COX-2. Quantitative in vitro assays are used to determine the half-maximal inhibitory concentration (IC50) for each COX isoform. A comparison with the parent drug, indomethacin, highlights the dramatic shift in selectivity achieved by the N-octyl amide modification.

Table 1: In Vitro COX Inhibition Data

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Indomethacin 0.67 0.05 13.4
This compound 66 0.04 1650

(Data sourced from studies on ovine COX-1 and human recombinant COX-2)

The selectivity index, calculated as the ratio of the COX-1 IC50 to the COX-2 IC50, demonstrates that this compound is approximately 1650 times more selective for COX-2 than for COX-1. This represents over a 100-fold increase in selectivity compared to indomethacin.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a straightforward amide coupling reaction from the parent indomethacin molecule. This generally involves activating the carboxylic acid group of indomethacin, followed by a reaction with octylamine.

Synthesis_Workflow Figure 2: General Synthesis Workflow Activation Carboxylic Acid Activation (e.g., with Thionyl Chloride or DCC) Coupling Amide Coupling Reaction (Addition of Octylamine) Activation->Coupling Workup Reaction Workup & Purification (e.g., Washing, Chromatography) Coupling->Workup Product This compound (Final Product) Workup->Product QC Characterization (NMR, Mass Spec, Purity) Product->QC

Figure 2: General Synthesis Workflow

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. This information is critical for handling, formulation, and experimental design.

Table 2: Physicochemical Properties

Property Value
Formal Name N-octyl-1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetamide
CAS Number 282728-65-8
Molecular Formula C27H33ClN2O3
Formula Weight 469.0 g/mol
Appearance Crystalline solid
Purity ≥98%
Storage -20°C
Solubility DMF: ~27 mg/mL; Ethanol: ~2 mg/mL

(Data compiled from various chemical suppliers)

Therapeutic Potential

Anti-inflammatory and Analgesic Effects

The primary therapeutic application for this compound is in the treatment of inflammation and pain. By selectively inhibiting COX-2, the compound is expected to reduce the synthesis of prostaglandins at inflammatory sites, thereby alleviating symptoms such as swelling, pain, and fever, with a reduced risk of the gastrointestinal complications associated with non-selective NSAIDs. While specific in vivo data for the N-octyl amide derivative is limited in the public domain, studies on other ester and amide derivatives of indomethacin have shown significant analgesic and anti-inflammatory activities, supporting the potential of this chemical strategy.

Potential in Oncology

There is a growing body of evidence linking chronic inflammation and the COX-2 pathway to the development and progression of certain cancers. COX-2 is often overexpressed in various tumor types, where it contributes to angiogenesis, proliferation, and metastasis. Consequently, selective COX-2 inhibitors are being investigated as potential anticancer agents. Some studies on indomethacin analogues have demonstrated an ability to enhance the cytotoxicity of chemotherapeutic drugs in multidrug-resistant cancer cells, suggesting a potential role in combination cancer therapy. This effect may be independent of COX inhibition, opening a promising avenue for future research into this compound.

Key Experimental Protocols

The following sections outline generalized protocols for the synthesis and evaluation of this compound, based on standard methodologies in medicinal chemistry and pharmacology.

Synthesis of this compound

This protocol describes a general method for the amide coupling of indomethacin with octylamine using a carbodiimide coupling agent.

Materials:

  • Indomethacin

  • Octylamine

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine solution

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolution: Dissolve indomethacin (1.0 eq) and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Amine Addition: Add octylamine (1.1 eq) to the stirred solution.

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Workup: Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the IC50 values of this compound against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO.

  • Enzyme Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to designated wells.

  • Inhibitor Incubation: Add a small volume of the diluted test compound (or DMSO for control wells) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Immediately add the colorimetric probe (TMPD). The oxidation of TMPD during the reduction of PGG2 to PGH2 produces a colored product.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow Figure 3: Drug Discovery & Evaluation Workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_development Further Development Design Rational Drug Design (Target COX-2 Selectivity) Synthesis Chemical Synthesis (Indomethacin + Octylamine) Purify Purification & Characterization In_Vitro In Vitro Assays - COX-1/COX-2 Inhibition (IC50) - Cell Viability/Cytotoxicity Purify->In_Vitro Test Compound In_Vivo In Vivo Models - Analgesia (e.g., writhing test) - Inflammation (e.g., paw edema) In_Vitro->In_Vivo Promising Candidates ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicology) In_Vivo->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Favorable Profile Clinical Clinical Trials Lead_Opt->Clinical

Figure 3: Drug Discovery & Evaluation Workflow

Conclusion and Future Directions

This compound is a potent and highly selective COX-2 inhibitor, representing a promising modification of the non-selective parent drug, indomethacin. Its pharmacological profile suggests that it could offer significant anti-inflammatory and analgesic benefits with a reduced risk of gastrointestinal side effects. The straightforward synthesis and the clear structure-activity relationship make it an attractive candidate for further investigation.

Future research should focus on comprehensive in vivo studies to confirm its efficacy and safety profile in established models of pain and inflammation. Furthermore, exploring its potential in oncology, either as a standalone agent or in combination therapy, could unveil novel therapeutic applications. The continued study of such rationally designed molecules is vital for the development of safer and more effective treatments for inflammatory diseases and potentially for cancer.

The Genesis of a Selective COX-2 Inhibitor: A Technical Guide to the Discovery and Development of Indomethacin N-octyl amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of Indomethacin N-octyl amide, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. By modifying the non-selective nonsteroidal anti-inflammatory drug (NSAID) indomethacin, researchers have successfully engineered a compound with significantly enhanced selectivity for the inducible COX-2 isozyme over the constitutive COX-1 isozyme. This guide details the rationale behind this molecular modification, the synthetic methodology, and the experimental protocols used to characterize its inhibitory activity. Quantitative data are presented in structured tables for clear comparison, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this promising anti-inflammatory agent.

Introduction: The Rationale for Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1][2] Two isoforms of this enzyme have been identified: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and mediating platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli.[2]

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin are non-selective inhibitors of both COX-1 and COX-2.[2] While their therapeutic effects are primarily mediated through the inhibition of COX-2, their common side effects, such as gastrointestinal ulceration and bleeding, are a direct consequence of inhibiting the protective functions of COX-1.[3] This understanding led to the hypothesis that selective inhibition of COX-2 would provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while minimizing their associated gastrointestinal toxicity.[3]

The discovery that derivatization of the carboxylate moiety of indomethacin into esters and amides could transform it from a non-selective inhibitor into a potent and highly selective COX-2 inhibitor was a significant breakthrough in this field.[3][4] This guide focuses on a specific and potent example from this class of compounds: this compound.

Synthesis and Physicochemical Properties

This compound is a derivative of indomethacin where the carboxylic acid group is replaced with an N-octyl amide functionality. This structural modification is key to its enhanced selectivity for COX-2.

Physicochemical Properties of this compound:

PropertyValue
IUPAC Name N-octyl-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide
Molecular Formula C₂₇H₃₃ClN₂O₃
Molecular Weight 469.02 g/mol
CAS Number 282728-65-8
Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from indomethacin.

Synthesis Indomethacin Indomethacin Indomethacin_acyl_chloride Indomethacin acyl chloride Indomethacin->Indomethacin_acyl_chloride Step 1: Acyl Chloride Formation Indomethacin_N_octyl_amide This compound Indomethacin_acyl_chloride->Indomethacin_N_octyl_amide Step 2: Amidation Octylamine Octylamine Octylamine->Indomethacin_N_octyl_amide SOCl2 Thionyl chloride (SOCl₂)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound:

Step 1: Formation of Indomethacin Acyl Chloride

  • Indomethacin is dissolved in a dry, aprotic solvent such as benzene.

  • Thionyl chloride is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred for a specified period to ensure complete conversion to the acyl chloride.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude indomethacin acyl chloride.

Step 2: Amidation with Octylamine

  • The crude indomethacin acyl chloride is re-dissolved in a suitable dry solvent.

  • Octylamine is added to the solution, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove impurities.

  • The final product, this compound, is purified by column chromatography or recrystallization.

Mechanism of Action and In Vitro Activity

The enhanced selectivity of this compound for COX-2 is attributed to its unique binding interactions within the enzyme's active site. Kinetic studies have revealed that indomethacin amides act as slow, tight-binding inhibitors of COX-2, and this time-dependent inhibition is a key determinant of their selectivity.[3][4]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against COX-1 and COX-2 has been determined using in vitro enzyme assays. The data clearly demonstrates its high selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Indomethacin 0.675013.4
This compound 6640>1650

Data compiled from multiple sources.[1][4]

COX-2 Signaling Pathway in Inflammation

The anti-inflammatory effects of this compound are a direct result of its inhibition of the COX-2 signaling pathway.

COX2_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 PGES Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation EP Receptor Activation Indomethacin_Amide Indomethacin N-octyl amide Indomethacin_Amide->COX2 Inhibition

Caption: The COX-2 inflammatory signaling pathway.

Experimental Methodologies

Accurate determination of the inhibitory activity and selectivity of compounds like this compound relies on robust in vitro assays. Two common methods are the purified enzyme assay and the human whole blood assay.

In Vitro COX Inhibition Assay using Purified Enzymes

This assay directly measures the ability of a compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes.

Enzyme_Assay_Workflow Start Start Prepare_Enzyme Prepare Purified COX-1 and COX-2 Enzymes Start->Prepare_Enzyme Prepare_Inhibitor Prepare Serial Dilutions of This compound Start->Prepare_Inhibitor Incubate Incubate Enzyme with Inhibitor Prepare_Enzyme->Incubate Prepare_Inhibitor->Incubate Add_Substrate Add Arachidonic Acid (Substrate) Incubate->Add_Substrate Measure_Activity Measure Prostaglandin Production (e.g., by ELISA or LC-MS) Add_Substrate->Measure_Activity Calculate_IC50 Calculate IC₅₀ Values Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro purified enzyme assay.

Protocol Outline:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are prepared in a suitable buffer.

  • Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to a range of concentrations.

  • Incubation: The enzyme is pre-incubated with the inhibitor for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Measurement: The reaction is stopped, and the amount of prostaglandin produced is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in the presence of all blood components.

Protocol Outline:

  • For COX-1 Activity:

    • Freshly drawn human blood is allowed to clot, which induces platelet aggregation and subsequent thromboxane B₂ (TXB₂) production via COX-1.

    • The blood is incubated with various concentrations of the test compound.

    • The serum is separated, and the concentration of TXB₂ is measured as an index of COX-1 activity.

  • For COX-2 Activity:

    • Heparinized human blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

    • The blood is then incubated with the test compound.

    • The plasma is separated, and the concentration of prostaglandin E₂ (PGE₂) is measured as an index of COX-2 activity.

Conclusion and Future Perspectives

The development of this compound exemplifies a successful strategy in medicinal chemistry to enhance the therapeutic index of a well-established drug. By converting the non-selective NSAID indomethacin into a highly selective COX-2 inhibitor, the potential for gastrointestinal side effects is significantly reduced. The data and methodologies presented in this guide provide a comprehensive overview for researchers in the field of anti-inflammatory drug discovery. Future research may focus on further optimizing the pharmacokinetic and pharmacodynamic properties of this and similar compounds, as well as exploring their potential in other COX-2 mediated pathologies, including certain types of cancer.

References

Methodological & Application

Application Notes and Protocols: Indomethacin N-octyl amide for Cyclooxygenase (COX) Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indomethacin N-octyl amide is a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity makes it a valuable tool in research and drug development for targeting inflammatory pathways while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. These application notes provide detailed protocols for performing COX inhibition assays using this compound, along with data presentation and pathway diagrams to facilitate experimental design and data interpretation.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the gastrointestinal lining and kidney function.[3] In contrast, COX-2 is typically undetectable in most tissues but is induced during inflammatory responses.[3][4]

Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits both COX-1 and COX-2.[1] The derivatization of indomethacin to its N-octyl amide form significantly enhances its selectivity for COX-2.[4][5] This increased selectivity is a desirable characteristic for therapeutic agents aimed at treating inflammation with a reduced risk of gastrointestinal complications.

Quantitative Data

The inhibitory activity of this compound against COX-1 and COX-2 is typically determined by measuring its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and its parent compound, indomethacin.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (nM)Selectivity (COX-1/COX-2)
This compound66401650
Indomethacin0.675013.4

Data from: [4][5][6][7]

Signaling Pathway

The following diagram illustrates the role of COX enzymes in the arachidonic acid signaling pathway and the inhibitory action of this compound.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids AA Arachidonic Acid phospholipids->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Isomerases Indomethacin Indomethacin N-octyl amide Indomethacin->COX1 Low Affinity Indomethacin->COX2 High Selectivity

Caption: Arachidonic acid pathway and COX inhibition.

Experimental Workflow

The general workflow for a COX inhibition assay involves preparing the enzyme and inhibitor, initiating the reaction with the substrate, and then detecting the product.

Caption: Workflow for COX Inhibition Assay.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of this compound for COX-1 and COX-2. This protocol is based on a common method involving the detection of prostaglandin E2 (PGE2) production.[3]

Materials
  • Human recombinant COX-2 or ovine COX-1

  • This compound

  • Arachidonic acid

  • Hematin

  • L-epinephrine

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Reaction termination solution (e.g., 1 M HCl)

  • PGE2 detection kit (e.g., ELISA) or LC-MS/MS system

Reagent Preparation
  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Further dilute in DMSO to create a series of concentrations for the assay.

  • Arachidonic Acid Solution: Prepare a stock solution in ethanol and dilute to the desired final concentration in the assay buffer. The final concentration is typically around 5-10 µM.

  • Cofactor Solution: Prepare a solution containing hematin and L-epinephrine in the assay buffer.

Assay Procedure
  • In a microplate or microcentrifuge tubes, add the following in order:

    • 150 µL of assay buffer

    • 10 µL of cofactor solution (hematin)

    • 10 µL of L-epinephrine solution

  • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well/tube.

  • Add 10 µL of the this compound dilution (or DMSO as a vehicle control) to the corresponding wells/tubes.

  • Pre-incubate the mixture for 10 minutes at 37°C.[3]

  • Initiate the reaction by adding 20 µL of the arachidonic acid solution.

  • Incubate for 2-5 minutes at 37°C.

  • Stop the reaction by adding 10 µL of the reaction termination solution.

  • Quantify the amount of PGE2 produced using a suitable detection method.

Data Analysis
  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [ (Activity_control - Activity_inhibitor) / Activity_control ] x 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a powerful research tool for investigating the roles of COX-2 in various physiological and pathological processes. The provided protocols and data serve as a comprehensive resource for researchers to design and execute robust COX inhibition assays. The high selectivity of this compound for COX-2 makes it an excellent candidate for studies requiring the specific inhibition of this enzyme.

References

Application Notes and Protocols: Indomethacin N-octyl amide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin N-octyl amide is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][2][3][4] Its selectivity for COX-2 over COX-1 suggests a reduced potential for the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[5] These application notes provide detailed protocols for the preparation of this compound solutions and their administration in in vivo models of inflammation, intended to guide researchers in preclinical drug development.

Physicochemical and Pharmacological Properties

This compound is a crystalline solid with poor aqueous solubility, necessitating the use of specific solvent systems for in vivo administration.[1] Its primary mechanism of action is the selective inhibition of COX-2, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[6][7]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₇H₃₃ClN₂O₃[2]
Molecular Weight469.0 g/mol [2]
Purity≥98%[2]
FormulationCrystalline solid[1]
Storage-20°C[1]
Stability≥ 4 years at -20°C[8]
Table 2: In Vitro Inhibitory Activity
TargetIC₅₀SpeciesReference
COX-166 µMOvine[1][2][3][9]
COX-240 nMHuman Recombinant[1][2][3][9]

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme in the prostaglandin synthesis pathway. Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted by various synthases into a range of prostaglandins, including PGE₂, which are potent mediators of inflammation, pain, and fever. By selectively blocking COX-2, this compound prevents the production of these pro-inflammatory prostaglandins.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA₂ COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin_Amide This compound Indomethacin_Amide->COX2 Inhibition

Figure 1: Inhibition of the COX-2 signaling pathway.

Experimental Protocols

The following protocols provide a general framework for the preparation and administration of this compound for in vivo studies. Researchers should optimize these protocols based on their specific animal models and experimental objectives.

Protocol 1: Preparation of Dosing Solution

Due to its lipophilic nature, this compound requires a vehicle for solubilization prior to in vivo administration. A commonly used vehicle for poorly water-soluble compounds is a mixture of DMSO, Tween® 80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween® 80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile, light-protected vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Vehicle Preparation and Final Dosing Solution:

    • A common vehicle composition is 10% DMSO, 10% Tween® 80, and 80% saline.

    • To prepare the final dosing solution, first add the required volume of the DMSO stock solution to a sterile vial.

    • Add the corresponding volume of Tween® 80 and vortex to mix.

    • Slowly add the sterile saline while vortexing to form a stable emulsion. The final solution should be a clear or slightly opalescent, homogenous suspension.

Example for a 1 mg/mL final solution:

  • Start with a 10 mg/mL stock of this compound in DMSO.

  • Take 100 µL of the stock solution.

  • Add 100 µL of Tween® 80 and vortex.

  • Add 800 µL of sterile saline and vortex thoroughly.

Note: Prepare the dosing solution fresh on the day of the experiment. Protect the solution from light. Always include a vehicle-only control group in your experiments.

Protocol 2: In Vivo Administration (Intraperitoneal Injection in Mice)

Intraperitoneal (IP) injection is a common route for administering compounds in rodent models.

Materials:

  • Prepared dosing solution of this compound

  • Vehicle control solution

  • Mice (strain, age, and sex as per experimental design)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)[10]

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the correct injection volume.

    • Properly restrain the mouse to expose the abdominal area.

  • Injection:

    • Disinfect the injection site in the lower right or left abdominal quadrant with 70% ethanol.

    • Insert the needle at a 15-30 degree angle, ensuring it penetrates the peritoneal cavity without damaging internal organs.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

    • Slowly inject the calculated volume of the dosing solution or vehicle control. The maximum recommended injection volume for mice is 10 mL/kg.[6][10]

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Monitor the animals for any signs of distress, pain, or adverse reactions at the injection site.

Experimental_Workflow cluster_preparation Solution Preparation cluster_administration In Vivo Administration Weigh Weigh Compound Dissolve Dissolve in DMSO (Stock Solution) Weigh->Dissolve Add_Tween Add Tween® 80 Dissolve->Add_Tween Add_Saline Add Saline (Final Solution) Add_Tween->Add_Saline Weigh_Animal Weigh Animal Add_Saline->Weigh_Animal Calculate_Dose Calculate Dose Volume Weigh_Animal->Calculate_Dose IP_Injection Intraperitoneal Injection Calculate_Dose->IP_Injection Monitor Monitor Animal IP_Injection->Monitor

Figure 2: General workflow for solution preparation and in vivo administration.
Table 3: Example Dosing for an Anti-Inflammatory Study

ParameterDescription
Animal Model Carrageenan-induced paw edema in mice
Test Compound This compound
Vehicle 10% DMSO, 10% Tween® 80, 80% Saline
Dose Range 1, 5, 10 mg/kg (based on literature for similar compounds)
Route of Administration Intraperitoneal (IP)
Administration Time 30-60 minutes prior to carrageenan injection
Positive Control Indomethacin (e.g., 5 mg/kg, IP)
Negative Control Vehicle only
Readout Paw volume measurement at various time points post-carrageenan

Safety and Handling

  • This compound is for research use only and not for human or veterinary use.

  • Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Disclaimer: These protocols are intended as a guide. Researchers must adhere to all institutional and national guidelines for animal care and use. The provided information does not substitute for a thorough literature review and optimization of experimental conditions.

References

Application Note: Development of a Stability-Indicating RP-HPLC Method for the Analysis of Indomethacin N-octyl amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Indomethacin N-octyl amide. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, containing 0.1% formic acid, ensuring efficient separation and accurate quantification. Detection is performed at 319 nm, a UV maximum for the analyte, providing high sensitivity.[1][2] This protocol has been developed for use in quality control, stability studies, and research environments. All validation parameters are outlined in accordance with ICH guidelines to ensure method reliability.[3][4][5]

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of COX-1 and COX-2 enzymes.[6] Chemical modification of the indomethacin structure, such as the synthesis of ester or amide derivatives, can significantly alter its pharmacological profile.[2][6] this compound (N-octyl-1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetamide) is one such derivative, which shows enhanced selectivity for the COX-2 isoform.[2]

The development of a reliable and accurate analytical method is crucial for the quantitative determination of this compound in bulk drug substance and formulated products. High-performance liquid chromatography (HPLC) is a preferred technique for this purpose due to its precision and ability to separate the active pharmaceutical ingredient (API) from potential impurities and degradation products.[3][7] This document provides a comprehensive protocol for a stability-indicating RP-HPLC method tailored for this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA or UV-Vis detector.

  • Chemicals:

    • This compound reference standard (≥98% purity).[2]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (ACS grade, ~99%).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as the primary column.[8][9]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterRecommended Condition
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 319 nm[1][2]
Injection Volume 10 µL
Run Time 20 minutes
Gradient Program See Table 2

Table 1: Optimized HPLC Method Parameters.

The use of a gradient elution is necessary due to the non-polar nature of the N-octyl amide moiety, which results in strong retention on a C18 column.[8][10]

Time (minutes)% Mobile Phase A% Mobile Phase B
0.04060
12.0595
15.0595
15.14060
20.04060

Table 2: Gradient Elution Program.

Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (70:30 v/v) is recommended as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 1 - 100 µg/mL for linearity studies. A working standard of approximately 25 µg/mL is suitable for routine analysis.

Method Development and Validation Workflow

The development of this method follows a logical progression from understanding the analyte's properties to optimizing the separation and finally validating the method according to ICH guidelines.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) Analyte Analyte Characterization (Solubility, UV λmax=319nm) Column Column Selection (C18 for non-polar analyte) Analyte->Column Influences MobilePhase Mobile Phase Optimization (ACN/H2O with Formic Acid) Column->MobilePhase Requires Detection Detection & Integration (Set wavelength to 319nm) MobilePhase->Detection Enables Specificity Specificity & Forced Degradation Detection->Specificity SST System Suitability Testing Specificity->SST Linearity Linearity & Range SST->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Logical workflow for HPLC method development and validation.

System Suitability Testing (SST)

Before conducting any sample analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the parameters against the acceptance criteria listed below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Table 3: System Suitability Test (SST) Acceptance Criteria.

Method Validation Protocol

The analytical method should be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[7][11]

  • Protocol: Expose the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions. Analyze the stressed samples alongside an unstressed sample.

  • Acceptance Criteria: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak (resolution > 2.0) and peak purity analysis (using a PDA detector) confirms the main peak is spectrally pure.

Data Presentation

Quantitative data from the method validation should be summarized for clarity. The following tables present typical expected results for a validated method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD)
    - Repeatability (Intra-day)≤ 2.0%
    - Intermediate Precision (Inter-day)≤ 2.0%

Table 4: Summary of Method Validation Quantitative Data.

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow from sample preparation to final data analysis.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh 1. Weighing Dissolve 2. Dissolution in Diluent Weigh->Dissolve Filter 3. Filtration (0.45 µm) Dissolve->Filter SST 4. System Suitability Filter->SST Sequence 5. Sequence Run SST->Sequence Integrate 6. Peak Integration Sequence->Integrate Quantify 7. Quantification Integrate->Quantify Report 8. Report Generation Quantify->Report

Caption: Standard operational workflow for sample analysis.

Conclusion

The RP-HPLC method described in this application note is simple, precise, accurate, and stability-indicating for the quantitative analysis of this compound. The use of a standard C18 column and a common mobile phase composition makes it readily transferable to most analytical laboratories. The detailed protocol and validation parameters provide a comprehensive framework for researchers and quality control analysts working with this compound.

References

Application Notes and Protocols: Indomethacin N-octyl amide in Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indomethacin N-octyl amide is a synthetic derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. It is structurally characterized by the amidation of the carboxyl group of indomethacin with an octyl amine. This modification significantly enhances its selectivity as an inhibitor of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), making it a valuable tool for investigating the specific roles of COX-2 in pain and inflammation, with potentially reduced gastrointestinal side effects associated with non-selective COX inhibitors.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in pain research.

Mechanism of Action

This compound exerts its primary effect through the potent and selective inhibition of the COX-2 enzyme.[2][3][4] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are crucial mediators of pain, fever, and inflammation.[1] By selectively blocking COX-2, this compound reduces the production of these pro-inflammatory prostaglandins at the site of inflammation.

Recent research also suggests that some NSAIDs and their derivatives may interact with the endocannabinoid system, specifically by inhibiting fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endogenous cannabinoid anandamide. While direct inhibition of FAAH by this compound requires further specific investigation, this potential secondary mechanism could contribute to its analgesic properties. Additionally, the structural class of N-acyl amides has been shown to interact with Transient Receptor Potential Vanilloid 1 (TRPV1) channels, a key receptor in pain signaling pathways. The activity of this compound at TRPV1 channels is an area for future exploration.

Data Presentation

In Vitro Inhibitory Activity
CompoundTargetIC50Selectivity (COX-1/COX-2)
This compound ovine COX-1 66 µM >1650-fold for COX-2 [3][4]
human recombinant COX-2 40 nM
Indomethacin (Parent Compound)ovine COX-10.67 µM~13.4-fold for COX-2
human recombinant COX-20.05 µM

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Detection system (e.g., colorimetric or fluorometric prostaglandin immunoassay kit)

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add the COX-1 or COX-2 enzyme to each well.

  • Add the different concentrations of this compound to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a stopping solution provided in a commercial kit).

  • Measure the amount of prostaglandin produced using a suitable detection method, such as a Prostaglandin E2 (PGE2) EIA kit.

  • Calculate the percentage of inhibition for each concentration of the compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Analgesic Efficacy: Acetic Acid-Induced Writhing Test

This model assesses the peripheral analgesic activity of a compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Acetic acid solution (0.6% in saline)

  • Observation chambers

Procedure:

  • Fast the mice overnight with free access to water.

  • Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 5, 10, 20 mg/kg). A control group receives the vehicle.

  • After a specific pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), inject 0.1 mL of 0.6% acetic acid solution i.p. to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-15 minutes.[5][6]

  • Calculate the percentage of inhibition of writhing for each dose compared to the vehicle control group.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Test

This is a classic model to evaluate the anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer this compound (e.g., 5, 10, 20 mg/kg, i.p. or p.o.) or the vehicle to different groups of rats.

  • After the appropriate pretreatment time, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[2][7]

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]

  • Calculate the percentage of inhibition of edema for each dose at each time point compared to the vehicle control group.

Visualizations

Signaling_Pathway Arachidonic_Acid Arachidonic_Acid COX2 COX2 Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Pain_Inflammation Pain_Inflammation Prostaglandins->Pain_Inflammation Mediates Indomethacin_N_octyl_amide Indomethacin_N_octyl_amide Indomethacin_N_octyl_amide->COX2 Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_in_vivo In Vivo Analgesic Assay (Acetic Acid Writhing) Animal_Acclimatization Animal_Acclimatization Drug_Administration Administer Indomethacin N-octyl amide or Vehicle Animal_Acclimatization->Drug_Administration Acetic_Acid_Injection i.p. Injection of 0.6% Acetic Acid Drug_Administration->Acetic_Acid_Injection Observation Count Writhing Responses Acetic_Acid_Injection->Observation Data_Analysis Calculate % Inhibition Observation->Data_Analysis

Caption: Workflow for the acetic acid-induced writhing test.

Logical_Relationship High_COX2_Selectivity High_COX2_Selectivity Reduced_COX1_Inhibition Reduced_COX1_Inhibition High_COX2_Selectivity->Reduced_COX1_Inhibition Potent_Anti_inflammatory_Effect Potent_Anti_inflammatory_Effect High_COX2_Selectivity->Potent_Anti_inflammatory_Effect Lower_GI_Side_Effects Lower_GI_Side_Effects Reduced_COX1_Inhibition->Lower_GI_Side_Effects Leads to

Caption: Rationale for using a selective COX-2 inhibitor.

References

Troubleshooting & Optimization

How to improve Indomethacin N-octyl amide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for improving the aqueous solubility of Indomethacin N-octyl amide.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its aqueous solubility low?

This compound is an amide derivative of the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. It functions as a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] The low aqueous solubility is attributed to its molecular structure, which includes a large, hydrophobic octyl chain and an overall lipophilic character, making it difficult to dissolve in polar solvents like water or aqueous buffers.

Q2: What are the primary strategies for improving the solubility of this compound in aqueous buffers?

Improving the solubility of poorly water-soluble compounds like this compound typically involves one or more of the following techniques:[3]

  • Use of Co-solvents: Introducing a water-miscible organic solvent to the aqueous buffer to increase the solubilizing capacity of the system.[4][5]

  • pH Adjustment: Modifying the pH of the buffer can increase the solubility of ionizable compounds. Although the amide group is less readily ionizable than the parent drug's carboxylic acid, the overall molecule's properties might still be influenced by pH.[6]

  • Use of Surfactants: Adding surfactants above their critical micelle concentration (CMC) can lead to the formation of micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[7][8][9]

  • Complexation with Cyclodextrins: Utilizing cyclodextrins to form inclusion complexes, where the hydrophobic drug molecule is held within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water.[10][11][12]

Q3: What is the known solubility of this compound in common solvents?

Published data provides some baseline solubility values for this compound. It is important to note that solubility in mixed solvent systems, such as DMF:PBS, indicates that co-solvency is a viable strategy.

Solvent SystemReported Solubility
Dimethylformamide (DMF)~27 mg/mL[1]
DMF:PBS (pH 7.2) (5:2)~8 mg/mL[1]
Ethanol~2 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)Very low (similar to parent Indomethacin at ~0.05 mg/mL)[13]

Troubleshooting Guide

Problem: My this compound is precipitating when I dilute my stock solution into an aqueous buffer.

This is a common issue when a drug is dissolved in a strong organic solvent (like DMSO or DMF) and then diluted into a buffer where it is poorly soluble. The solvent concentration drops, and the drug crashes out of the solution.

Solutions:

  • Reduce the Final Concentration: The simplest solution is to determine the maximum achievable concentration in your final buffer and work below that limit.

  • Incorporate a Co-solvent in the Final Buffer: Instead of diluting into a purely aqueous buffer, use a buffer containing a small percentage of a water-miscible organic solvent. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[3] This reduces the polarity change upon dilution.

  • Use Surfactants: Add a surfactant like Tween 80 or Sodium Dodecyl Sulfate (SDS) to your aqueous buffer.[14][15] Surfactants form micelles that can solubilize the compound.[9] Be mindful that surfactants can affect cell membranes and may not be suitable for all biological experiments.

  • Utilize Cyclodextrins: Prepare the final solution using a buffer containing cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). These molecules form inclusion complexes that enhance aqueous solubility.[12][16]

Solubility Enhancement Strategies: A Comparison

StrategyMechanism of ActionCommon AgentsAdvantagesConsiderations & Disadvantages
Co-solvency Reduces the polarity of the aqueous solvent system, decreasing the interfacial tension between the solute and the solvent.[4]DMSO, Ethanol, Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG).[3][5]Simple, effective, and widely used for preparing stock solutions.[15]Organic solvents can be toxic to cells at higher concentrations. May precipitate upon high dilution.[13]
pH Adjustment For ionizable drugs, adjusting the pH away from the pKa increases the proportion of the more soluble ionized form.[17]HCl, NaOH, Citrate or Phosphate buffers to maintain pH.[6]Simple to implement and can be very effective for weakly acidic or basic drugs.This compound is not as readily ionizable as its parent. Can alter experimental conditions. May not be effective if the compound is non-ionizable in the relevant pH range.
Surfactants Amphiphilic molecules that, above the CMC, form micelles that encapsulate hydrophobic drugs in their core, increasing apparent solubility.[7][18]Tween® 80, Polysorbates, Sodium Dodecyl Sulfate (SDS).[14]High solubilization capacity for very hydrophobic compounds.Can interfere with biological assays and disrupt cell membranes. The choice of surfactant is critical.[14]
Cyclodextrins Cyclic oligosaccharides form host-guest inclusion complexes with hydrophobic molecules, shielding them from water.[10][11]α-, β-, γ-cyclodextrins and their derivatives (e.g., HP-β-CD, Sulfobutylether β-CD).[16]Generally low toxicity, making them suitable for many in-vitro and in-vivo applications. Can improve drug stability.[11][16]Complexation is a 1:1 or 1:2 equilibrium, and a high concentration of cyclodextrin may be needed. Can be a more expensive option.

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[19][20]

Materials:

  • This compound (solid)

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached.[20] The continued presence of undissolved solid is necessary.

  • After equilibration, stop the shaker and allow the suspension to settle.

  • Separate the undissolved solid from the saturated solution. This is a critical step and can be done by either:

    • Centrifugation: Centrifuge the vial at high speed to pellet the solid.

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm filter to remove any remaining solid particles. Ensure the filter material does not bind to the compound.

  • Carefully take an aliquot of the clear, saturated supernatant.

  • Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a pre-validated analytical method.

Protocol 2: Preparation of a Solubilized Solution using a Co-solvent

This protocol describes how to prepare a stock solution and dilute it into a final aqueous buffer.

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in a minimal amount of a pure, water-miscible organic solvent like DMSO or Ethanol. For example, prepare a 20 mg/mL stock in 100% DMSO.

  • Intermediate Dilution (Optional): If a large dilution factor is needed, perform an intermediate dilution in the same organic solvent or a mix of solvent and buffer.

  • Final Dilution: Slowly add the stock solution to the final aqueous buffer while vortexing or stirring vigorously. The final concentration of the organic solvent should be kept to a minimum (typically <1%, often <0.1% for cell-based assays) to avoid solvent-induced artifacts.

Protocol 3: Preparation of an Inclusion Complex with Cyclodextrin

This protocol uses the kneading method to facilitate the formation of a drug-cyclodextrin complex.[21]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Small amount of water/ethanol mixture

Procedure:

  • Weigh out this compound and HP-β-CD in a desired molar ratio (e.g., 1:1 or 1:2).

  • Place the powders in a mortar and mix them thoroughly.

  • Add a small amount of a water/ethanol mixture dropwise to form a paste-like consistency.

  • Knead the mixture thoroughly with the pestle for 30-60 minutes.

  • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.

  • The resulting dried powder is the drug-cyclodextrin complex, which can then be dissolved in the desired aqueous buffer. The solubility of this complex should be significantly higher than the drug alone.

Visual Guides

Solubility_Enhancement_Workflow cluster_solutions Troubleshooting Strategies start Start with Indomethacin N-octyl amide (solid) prep_stock Prepare concentrated stock in 100% DMSO or Ethanol start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute check Does compound precipitate or fail to reach target [C]? dilute->check cosolvent Option 1: Use Co-solvent (e.g., buffer with 5% PG) check->cosolvent Yes surfactant Option 2: Use Surfactant (e.g., buffer with 0.1% Tween 80) check->surfactant Yes cyclo Option 3: Use Cyclodextrin (e.g., buffer with 2% HP-β-CD) check->cyclo Yes ph_adjust Option 4: Adjust pH (If compound is ionizable) check->ph_adjust Yes success Solubilization Successful Proceed with Experiment check->success No cosolvent->success surfactant->success cyclo->success ph_adjust->success Shake_Flask_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis a 1. Add excess solid drug to buffer b 2. Seal and agitate (24-48h at constant T) a->b c 3. Stop agitation and let settle b->c d 4. Separate solid/liquid (Centrifuge or Filter) c->d e 5. Collect clear supernatant d->e f 6. Dilute and quantify (e.g., HPLC) e->f

References

Addressing Indomethacin N-octyl amide stability issues in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues with Indomethacin N-octyl amide in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, with an IC50 of 40 nM.[1][2] It exhibits over 1000-fold selectivity for COX-2 over COX-1 (IC50 of 66 µM).[1][2] Its mechanism of action is the inhibition of COX-2, which is a key enzyme in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are critical mediators of inflammation, pain, and fever.

Q2: What are the primary stability concerns for this compound in experimental solutions?

A2: The primary stability concerns for this compound, like its parent compound indomethacin, are hydrolysis of the amide bond, photodecomposition, and oxidation.[3] Amide hydrolysis can be catalyzed by acidic or basic conditions, with degradation being particularly rapid in alkaline solutions.[4][5]

Q3: How should I store the solid compound and prepared solutions of this compound?

A3: For long-term storage, the solid powder of this compound should be stored at -20°C, where it can be stable for at least three years.[6] Prepared solutions in organic solvents should be stored at -80°C for up to six months, or at -20°C for up to one month.[6] It is not recommended to store aqueous solutions for long periods; they should be prepared fresh for each experiment.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in several organic solvents. The approximate solubilities are provided in the table below. It is sparingly soluble in aqueous buffers.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
Dimethylformamide (DMF)27 mg/mL[7]
DMF:PBS (5:2)8 mg/mL[7]
Ethanol2 mg/mL[7]
Dimethyl sulfoxide (DMSO)Soluble[6]

Table 2: Recommended Storage Conditions

FormStorage TemperatureShelf Life
Solid Powder-20°C≥ 3 years[6]
In Solvent-80°C≤ 6 months[6]
-20°C≤ 1 month[6]
Aqueous Solutions2-8°CPrepare fresh, use immediately

Note: Quantitative stability data for this compound in various solutions over time is not extensively available. The stability of its parent compound, indomethacin, is known to be poor in alkaline aqueous solutions.[4]

Troubleshooting Guides

Issue 1: Precipitation of the compound in aqueous buffer.

  • Question: I dissolved this compound in DMSO to make a stock solution and then diluted it into my aqueous cell culture medium/buffer, but it precipitated. What should I do?

  • Answer:

    • Reduce Final Concentration: The most common reason for precipitation is exceeding the solubility limit in the final aqueous solution. Try lowering the final concentration of this compound in your experiment.

    • Increase Solvent in Final Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but be mindful of solvent toxicity in your experimental system. A final DMSO concentration of 0.1-0.5% is generally well-tolerated by most cell lines.

    • Use a Co-solvent: For in vivo injections, a formulation like DMSO:Tween 80:Saline (10:5:85) can be used to improve solubility.[6]

    • Prepare Fresh Dilutions: Always prepare the final aqueous dilution immediately before use. Do not store the compound in aqueous solutions.

Issue 2: Loss of biological activity in the experiment.

  • Question: My this compound solution does not seem to be inhibiting COX-2 as expected. What could be the reason?

  • Answer:

    • Compound Degradation: The compound may have degraded due to improper storage or handling. Ensure that stock solutions are stored at -80°C and protected from light. Avoid repeated freeze-thaw cycles.

    • Hydrolysis in Alkaline Buffers: If your experimental buffer has a pH above 7.4, the amide bond of the indomethacin moiety may have hydrolyzed.[4] Whenever possible, maintain a neutral or slightly acidic pH. If an alkaline pH is necessary, minimize the incubation time.

    • Photodegradation: Indomethacin is susceptible to degradation upon exposure to light.[3] Protect your solutions from light by using amber vials or covering the containers with aluminum foil.

    • Confirm Stock Solution Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer.

Issue 3: Inconsistent results between experiments.

  • Question: I am getting variable results with my this compound experiments. How can I improve reproducibility?

  • Answer:

    • Standardize Solution Preparation: Follow a consistent, detailed protocol for preparing your solutions in every experiment.

    • Use Freshly Prepared Solutions: Prepare fresh dilutions from a frozen stock for each experiment. Avoid using old or previously diluted solutions.

    • Control Experimental Conditions: Ensure that pH, temperature, and light exposure are consistent across all experiments.

    • Solvent Effects: Be aware that the solvent used to dissolve the compound can have its own biological effects. Always include a vehicle control (the solvent without the compound) in your experiments to account for these effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for a COX-2 Inhibition Assay

This is a generalized protocol and should be optimized for your specific experimental setup.

  • Prepare Reagents: Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), co-factors (e.g., hematin, L-epinephrine), and substrate (arachidonic acid) solutions.

  • Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • Assay Plate Setup:

    • Add the assay buffer to each well of a 96-well plate.

    • Add the co-factors to each well.

    • Add the diluted COX-2 enzyme to all wells except the background control.

    • Add the diluted this compound or vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the arachidonic acid solution to all wells to start the reaction.

  • Detection: Measure the product formation (e.g., Prostaglandin E2) using a suitable method, such as an ELISA or a fluorometric assay kit, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca2+) EP_Receptors->Downstream_Signaling Inflammation Inflammation, Pain, Fever Downstream_Signaling->Inflammation Indomethacin_Amide Indomethacin N-octyl amide Indomethacin_Amide->COX2 Experimental_Workflow start Start prep_stock Prepare Stock Solution (this compound in DMSO) start->prep_stock store_stock Store Stock at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Dilutions in Assay Buffer store_stock->prep_working setup_assay Set up COX-2 Inhibition Assay (Enzyme, Co-factors, Inhibitor) prep_working->setup_assay pre_incubate Pre-incubate at 37°C setup_assay->pre_incubate start_reaction Initiate Reaction with Arachidonic Acid pre_incubate->start_reaction measure Measure Product Formation start_reaction->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end Troubleshooting_Flowchart start Problem Encountered precipitation Precipitation in Aqueous Solution? start->precipitation loss_of_activity Loss of Biological Activity? precipitation->loss_of_activity No precip_sol1 Lower Final Concentration precipitation->precip_sol1 Yes inconsistent_results Inconsistent Results? loss_of_activity->inconsistent_results No activity_sol1 Check Storage Conditions (Stock at -80°C, protected from light) loss_of_activity->activity_sol1 Yes results_sol1 Standardize Solution Prep Protocol inconsistent_results->results_sol1 Yes precip_sol2 Increase Final Solvent % precip_sol1->precip_sol2 precip_sol3 Prepare Dilutions Fresh precip_sol2->precip_sol3 end Problem Resolved precip_sol3->end activity_sol2 Check Buffer pH (Avoid alkaline conditions) activity_sol1->activity_sol2 activity_sol3 Avoid Repeated Freeze-Thaw Cycles activity_sol2->activity_sol3 activity_sol3->end results_sol2 Always Use Freshly Prepared Dilutions results_sol1->results_sol2 results_sol3 Include Vehicle Controls results_sol2->results_sol3 results_sol3->end

References

Optimizing reaction conditions for Indomethacin N-octyl amide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Indomethacin N-octyl amide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inefficient Amide Coupling: The direct reaction between a carboxylic acid (Indomethacin) and an amine (octylamine) is often slow and inefficient due to the formation of an unreactive ammonium carboxylate salt.[1] The use of a coupling agent is crucial.

  • Suboptimal Reaction Conditions:

    • Temperature: While some amide couplings are performed at room temperature[2], starting the reaction at a lower temperature (e.g., 0 °C) and then allowing it to warm to room temperature can help to control the reaction rate and minimize side reactions.

    • Solvent: A dry, aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) is recommended to ensure the solubility of the reactants and to prevent interference with the coupling reagents.

    • Reaction Time: The reaction may require several hours to reach completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is advisable.

  • Moisture Contamination: Water in the reaction mixture can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling agents, leading to reduced yields.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Q2: I am observing a significant amount of a white precipitate that is not my desired product. What is this side product and how can I minimize its formation?

A2: The white precipitate is likely N,N'-dicyclohexylurea (DCU) if you are using DCC as the coupling agent. DCU is a common byproduct of DCC-mediated coupling reactions.

  • Minimizing DCU Contamination:

    • Filtration: DCU is sparingly soluble in many organic solvents, including DCM. After the reaction is complete, the DCU can be removed by filtration.

    • Alternative Coupling Agents: Consider using EDC instead of DCC. The byproduct of EDC is a water-soluble urea derivative that can be easily removed during the aqueous work-up.

Q3: My reaction seems to be incomplete, with a significant amount of starting material (Indomethacin) remaining. How can I drive the reaction to completion?

A3: An incomplete reaction can be due to several factors:

  • Insufficient Equivalents of Reagents:

    • Solution: Ensure that you are using a slight excess of the amine (octylamine) and the coupling agent (DCC or EDC) relative to the carboxylic acid (Indomethacin). A common molar ratio is 1:1.1:1.1 (Indomethacin:Octylamine:Coupling Agent).

  • Inadequate Activation:

    • Solution: The addition of DMAP as a catalyst can significantly improve the reaction rate and yield. DMAP acts as an acyl transfer catalyst.

  • Reaction Time: As mentioned previously, allow the reaction to proceed for a sufficient amount of time. Monitor the disappearance of the starting material by TLC.

Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

A4: Purification of amides can sometimes be challenging. Here are some recommended techniques:

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is necessary to remove unreacted reagents, the coupling agent byproduct (especially if EDC is used), and any water-soluble impurities. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and DMAP, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted Indomethacin, and finally with brine.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the final product. A solvent system of ethyl acetate and hexane is a good starting point for elution. The polarity of the solvent system can be adjusted based on the TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure compound.[4] Suitable solvents for recrystallization of amides include ethanol, acetone, or acetonitrile.[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline based on standard amide coupling procedures.[2]

  • Preparation:

    • In a round-bottom flask, dissolve Indomethacin (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

    • In a separate flask, dissolve octylamine (1.1 equivalents) in anhydrous DCM.

  • Reaction:

    • Cool the Indomethacin solution to 0 °C in an ice bath.

    • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM to the cooled Indomethacin solution.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the octylamine solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

    • If necessary, further purify the solid product by recrystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on the Synthesis of this compound (Illustrative)

ParameterCondition ACondition BCondition CExpected Outcome
Coupling Agent DCCEDCNoneHigher yield with coupling agents. EDC simplifies work-up.
Catalyst DMAP (0.1 eq)No CatalystDMAP (0.1 eq)DMAP significantly increases reaction rate and yield.
Solvent Anhydrous DCMDCM (not anhydrous)Anhydrous DMFAnhydrous conditions are crucial for high yield.
Temperature 0 °C to RTRoom Temperature50 °CStarting at 0 °C can minimize side reactions. Higher temperatures may not be necessary and could lead to degradation.
Reaction Time 24 hours8 hours24 hoursLonger reaction times generally lead to higher conversion.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Indomethacin Indomethacin Mixing Mixing & Reaction (0°C to RT, 12-24h) Indomethacin->Mixing Octylamine Octylamine Octylamine->Mixing DCM Anhydrous DCM DCM->Mixing Coupling_Agent DCC/EDC Coupling_Agent->Mixing DMAP DMAP DMAP->Mixing Filtration Filtration (DCU removal) Mixing->Filtration Extraction Aqueous Extraction Filtration->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Characterization Characterization (NMR, MS) Recrystallization->Characterization

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_problem Identified Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Yield or Incomplete Reaction Cause1 Inefficient Coupling Problem->Cause1 Cause2 Moisture Problem->Cause2 Cause3 Suboptimal Conditions Problem->Cause3 Cause4 Stoichiometry Problem->Cause4 Solution1a Use DCC/EDC + DMAP Cause1->Solution1a Solution2a Use Anhydrous Solvents Cause2->Solution2a Solution2b Dry Glassware Cause2->Solution2b Solution3a Optimize Temperature (0°C to RT) Cause3->Solution3a Solution3b Monitor with TLC Cause3->Solution3b Solution4a Use Slight Excess of Amine & Coupling Agent Cause4->Solution4a

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Investigating Potential Off-target Effects of Indomethacin N-octyl Amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Indomethacin N-octyl amide.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[1][2][3][4][5] It demonstrates significantly higher selectivity for COX-2 over COX-1, which is in contrast to its parent compound, indomethacin, a non-selective COX inhibitor.[1][4][5]

Q2: What are the known IC50 values for this compound against COX-1 and COX-2?

The IC50 values for this compound are approximately 40 nM for COX-2 and 66 µM for COX-1, making it over 1000-fold more selective for COX-2.[1][2][3][4]

Table 1: In Vitro Inhibitory Potency of this compound and Indomethacin

CompoundTargetIC50Selectivity (COX-1/COX-2)
This compoundCOX-166 µM>1650-fold
COX-240 nM
IndomethacinCOX-10.67 µM~13.4-fold
COX-20.05 µM

Q3: Are there any known or suspected off-target effects of this compound?

While specific off-target screening data for this compound is limited in publicly available literature, potential off-target effects can be inferred from its parent compound, indomethacin. Researchers should consider investigating the following potential off-target pathways:

  • Fatty Acid Amide Hydrolase (FAAH): Indomethacin has been shown to inhibit FAAH, an enzyme that degrades endocannabinoids.[6] This could lead to an accumulation of anandamide and other bioactive lipids, which may have various physiological effects.[7][8][9]

  • NF-κB Signaling Pathway: Indomethacin can modulate the activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and immune responses.[10]

  • p38 MAPK Signaling Pathway: The parent compound, indomethacin, has been shown to affect the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

  • Wnt/β-catenin Pathway: Indomethacin has been reported to modulate the Wnt/β-catenin signaling pathway.[11]

Troubleshooting Guides

This section provides guidance for specific issues that may arise during the investigation of off-target effects of this compound.

Issue 1: Unexpected cellular phenotype observed that is inconsistent with COX-2 inhibition.

  • Possible Cause: This could be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Literature Review: Thoroughly review the literature for known off-target effects of indomethacin and related compounds.

    • Pathway Analysis: Based on the observed phenotype, perform a pathway analysis to identify potential signaling pathways that might be affected.

    • Experimental Validation: Use the experimental protocols outlined below to test the effect of this compound on suspected off-target proteins or pathways. For example, if you suspect an effect on the endocannabinoid system, you could perform a FAAH inhibition assay.

Issue 2: Inconsistent results between different experimental systems (e.g., cell-free vs. cell-based assays).

  • Possible Cause: This discrepancy could be due to factors such as cell permeability, metabolism of the compound, or the presence of specific cellular machinery required for the off-target effect.

  • Troubleshooting Steps:

    • Cell Permeability: Confirm that this compound can effectively cross the cell membrane in your cell-based assays. This can be assessed indirectly by measuring the inhibition of intracellular COX-2 activity.

    • Metabolic Stability: Investigate the metabolic stability of this compound in your cellular model. The compound may be metabolized to a more or less active form.

    • System Simplification: If a cell-based effect is observed but not in a cell-free assay, consider using cell lysates or reconstituted systems to identify the specific cellular components required for the off-target interaction.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Screen for Off-Target Kinase Inhibition

This protocol provides a general framework for screening this compound against a panel of kinases.

  • Objective: To determine if this compound inhibits the activity of a specific kinase in a cell-free system.

  • Materials:

    • Recombinant active kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • This compound stock solution (in DMSO)

    • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Prepare a reaction mixture containing the kinase and its substrate in kinase buffer.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

    • Detect the amount of substrate phosphorylation using an appropriate method.

    • Calculate the IC50 value of this compound for the kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement in Cells

This protocol can be used to verify that this compound binds to a suspected off-target protein in a cellular context.

  • Objective: To assess the binding of this compound to a target protein in intact cells by measuring changes in the protein's thermal stability.

  • Materials:

    • Cultured cells expressing the target protein

    • This compound stock solution (in DMSO)

    • Cell lysis buffer (with protease and phosphatase inhibitors)

    • Antibody specific to the target protein

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • Treat cultured cells with either this compound or vehicle control (DMSO) for a specified time.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble target protein in each sample by Western blotting.

    • A shift in the melting curve of the target protein in the presence of this compound indicates binding.

Visualizations

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation phenotype Unexpected Cellular Phenotype literature Literature Review (Indomethacin) phenotype->literature Investigate kinase_assay In Vitro Kinase Assay literature->kinase_assay Suggests Kinase Off-Target binding_assay Receptor Binding Assay literature->binding_assay Suggests Receptor Off-Target pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) literature->pathway_analysis Suggests Pathway Modulation cetsa Cellular Thermal Shift Assay (CETSA) kinase_assay->cetsa Confirm in cells binding_assay->cetsa Confirm in cells signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor p38 p38 MAPK receptor->p38 IKK IKK receptor->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkB_IkappaB NF-κB-IκB Complex IkappaB->NFkB_IkappaB NFkB NF-κB NFkB_IkappaB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc FAAH FAAH Ethanolamine_ArachidonicAcid Ethanolamine + Arachidonic Acid FAAH->Ethanolamine_ArachidonicAcid Anandamide_in Anandamide Anandamide_in->FAAH gene Gene Expression NFkB_nuc->gene Indo Indomethacin N-octyl amide Indo->p38 Modulates Indo->IKK Modulates Indo->FAAH Inhibits

References

Preventing degradation of Indomethacin N-octyl amide during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Indomethacin N-octyl amide during long-term storage.

Troubleshooting Guides and FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Question 1: I have been storing my stock solution of this compound in DMSO at room temperature for a few weeks. Is it still viable for my experiments?

Answer: It is highly recommended to prepare fresh solutions for each experiment. Storing this compound in solution, especially at room temperature, can accelerate its degradation. Amide bonds, while generally more stable than ester bonds, can still undergo hydrolysis over time, and the stability in various solvents for extended periods is often not fully characterized. For optimal results, dissolve the compound immediately before use. If you must store a stock solution, aliquot it and store it at -20°C or -80°C for a short period. However, you should always perform a quality control check, such as HPLC, to assess the purity of the solution before use if it has been stored.

Question 2: I observed a change in the color of my solid this compound powder. What could be the cause, and can I still use it?

Answer: A change in the color of the powder is a visual indicator of potential chemical degradation. This could be due to oxidation or photodegradation, especially if the compound has been exposed to light or air for extended periods. It is strongly advised not to use the product if you observe any change in its physical appearance. To prevent this, always store the solid compound in a well-sealed, light-resistant container at the recommended temperature of -20°C.

Question 3: My experimental results using this compound are inconsistent. Could this be related to compound stability?

Answer: Yes, inconsistent experimental results can be a consequence of compound degradation. If the active concentration of your this compound solution is decreasing over time due to degradation, it will affect the outcome of your assays. To troubleshoot this, you should:

  • Verify the purity of your solid compound: If you have doubts about the initial quality, consider obtaining a new batch from a reputable supplier.

  • Prepare fresh solutions for each experiment: This is the most reliable way to ensure a consistent concentration of the active compound.

  • Perform a stability study of your compound in the experimental solvent: This can be done by analyzing the concentration of the compound in your solvent at different time points using a validated analytical method like HPLC.

Question 4: What are the primary degradation pathways for this compound that I should be aware of?

Answer: The primary degradation pathway for this compound is likely hydrolysis of the amide bond.[1][2] This reaction would break the bond between the indoleacetic acid core and the octylamine moiety, resulting in the formation of indomethacin and octylamine. This process can be catalyzed by acidic or basic conditions.[1] Other potential degradation pathways include oxidation of the indole ring and photolysis upon exposure to light, similar to what has been observed for the parent drug, indomethacin.[3]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationContainer
Solid Powder-20°C≥ 4 years[4]Well-sealed, light-resistant
In Solvent (e.g., DMSO)-80°CUp to 6 months[5]Aliquoted in sealed vials
-20°CUp to 1 month[5]Aliquoted in sealed vials

Table 2: Example Schedule for an Accelerated Stability Study

Study TypeStorage ConditionTesting Time Points
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 3, and 6 months[6][7]
Intermediate30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, and 12 months[8]
Long-term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, and 36 months[7][9]
Recommended (for solid)-20°C ± 5°CAnnually

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method that should be optimized and validated for your specific instrumentation and requirements.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm and 319 nm.[4]

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent at a known concentration. Create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dilute the samples from your stability study to fall within the range of the standard curve.

  • Analysis: Inject the standards and samples. The peak area of this compound is used to quantify its concentration. Degradation products will appear as separate peaks, and their appearance and growth can be monitored over time.

Protocol 2: Accelerated Stability Study

This protocol is designed to predict the long-term stability of this compound.

  • Sample Preparation: Place a known quantity of solid this compound in vials that mimic the intended long-term storage container.

  • Storage: Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).[7][10]

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).[6][7]

  • Analysis: At each time point, analyze the samples for purity and the presence of degradation products using the validated stability-indicating HPLC method described above.

  • Data Evaluation: Plot the concentration of this compound versus time. This data can be used to estimate the shelf-life of the compound under the tested conditions.

Visualizations

Potential Degradation Pathway of this compound Indomethacin_N_octyl_amide This compound Indomethacin Indomethacin Indomethacin_N_octyl_amide->Indomethacin Hydrolysis (H₂O, acid/base) Octylamine Octylamine Indomethacin_N_octyl_amide->Octylamine Hydrolysis (H₂O, acid/base) Oxidized_Products Oxidized Products Indomethacin_N_octyl_amide->Oxidized_Products Oxidation (O₂) Photodegradation_Products Photodegradation Products Indomethacin_N_octyl_amide->Photodegradation_Products Photolysis (Light)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing Start Start Sample_Preparation Prepare Samples in Vials Start->Sample_Preparation Initial_Analysis Time Point 0 Analysis (HPLC) Sample_Preparation->Initial_Analysis Place_in_Chamber Place in Stability Chamber Initial_Analysis->Place_in_Chamber Pull_Samples Pull Samples at Time Points Place_in_Chamber->Pull_Samples Analyze_Samples Analyze Samples (HPLC) Pull_Samples->Analyze_Samples Data_Evaluation Evaluate Data and Determine Shelf-life Analyze_Samples->Data_Evaluation End End Data_Evaluation->End

Caption: Workflow for conducting a stability study.

Troubleshooting Guide for Compound Instability Inconsistent_Results Inconsistent Experimental Results? Fresh_Solution Using Freshly Prepared Solution? Inconsistent_Results->Fresh_Solution Check_Storage Stored Properly? (-20°C, dark, sealed) Visual_Inspection Any Visual Degradation? (color change) Check_Storage->Visual_Inspection Yes Action_Proper_Storage Ensure Proper Storage Conditions Check_Storage->Action_Proper_Storage No Fresh_Solution->Check_Storage Yes Action_Fresh_Solution Prepare Fresh Solution and Repeat Fresh_Solution->Action_Fresh_Solution No Action_New_Compound Discard and Use a New Batch Visual_Inspection->Action_New_Compound Yes Action_QC Perform QC (e.g., HPLC) on Stock Visual_Inspection->Action_QC No

Caption: Decision tree for troubleshooting compound instability.

References

Common challenges in experiments using Indomethacin N-octyl amide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Indomethacin N-octyl amide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the use of this compound in a question-and-answer format.

1. Solubility and Solution Preparation

  • Q: What is the best way to dissolve this compound for in vitro experiments?

    A: this compound is a hydrophobic compound with limited aqueous solubility. For cell culture experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethylformamide (DMF) or ethanol are suitable choices.[1] The compound is soluble in DMF at approximately 27 mg/mL and in ethanol at 2 mg/mL.[1] A stock solution in a 5:2 ratio of DMF:PBS has also been reported to achieve a solubility of 8 mg/mL.[1]

  • Q: I am observing precipitation when I add this compound to my cell culture medium. What can I do?

    A: Precipitation in cell culture media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

    • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMF or ethanol) in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.

    • Pre-warming the Medium: Before adding the compound stock solution, gently warm your cell culture medium to 37°C.

    • Method of Addition: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

    • Sonication: If precipitation persists, you can try briefly sonicating the final solution in a water bath sonicator.

    • Serum Concentration: The presence of serum proteins, such as in fetal bovine serum (FBS), can sometimes help to solubilize hydrophobic compounds. Ensure your medium contains the appropriate concentration of serum for your cell type.

    • Calcium and Phosphate: High concentrations of calcium and phosphate in the medium can sometimes contribute to the precipitation of compounds.[2] Using a medium with physiological concentrations of these ions may help.

  • Q: Can I prepare an aqueous stock solution of this compound in PBS?

    A: Direct dissolution of this compound in purely aqueous buffers like Phosphate-Buffered Saline (PBS) is challenging due to its hydrophobicity. While a DMF:PBS (5:2) mixture has been used, achieving a high concentration in PBS alone is unlikely.[1] For experiments requiring an aqueous solution, preparing a concentrated stock in an organic solvent and then diluting it into the aqueous buffer is the recommended approach.

2. Stability

  • Q: How should I store this compound?

    A: As a solid, this compound is stable for at least four years when stored at -20°C.[1]

  • Q: How stable is this compound in solution?

    A: While long-term stability data for the solid form is available, the stability of this compound in solution, particularly in aqueous-based cell culture media at 37°C, is not well-documented. The parent compound, indomethacin, is known to be unstable under alkaline conditions and can undergo hydrolysis.[3] It is recommended to prepare fresh working solutions from a frozen stock for each experiment to ensure compound integrity. Avoid repeated freeze-thaw cycles of the stock solution.

3. Experimental Design and Interpretation

  • Q: What is the mechanism of action of this compound?

    A: this compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[3][4] It exhibits significantly higher selectivity for COX-2 over COX-1, making it a useful tool for studying the specific roles of COX-2 in various biological processes.[1][4]

  • Q: Are there any known off-target effects of this compound?

    A: The parent compound, indomethacin, has been reported to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. This suggests a potential off-target effect. It is advisable to consider this possibility when interpreting results, and if feasible, to include control experiments to assess any potential involvement of the endocannabinoid system.

  • Q: I am not observing the expected inhibitory effect on COX-2. What could be the reason?

    A: Several factors could contribute to a lack of efficacy:

    • Compound Degradation: As mentioned, the stability of the compound in your experimental setup could be a factor. Ensure you are using freshly prepared solutions.

    • Precipitation: The compound may have precipitated out of the solution, reducing its effective concentration. Visually inspect your culture wells for any signs of precipitation.

    • Cellular Uptake: The compound's ability to penetrate the cell membrane and reach its intracellular target could be limited in your specific cell type.

    • Assay Conditions: The sensitivity of your assay for measuring COX-2 activity might not be sufficient to detect the inhibitory effect at the concentrations used.

Data Presentation

Table 1: Inhibitory Potency of this compound

TargetIC₅₀Species
COX-166 µMOvine
COX-240 nMHuman, recombinant

Data sourced from Cayman Chemical and APExBIO product information.[1][5]

Table 2: Solubility of this compound

SolventSolubility
DMF~27 mg/mL
DMF:PBS (5:2)~8 mg/mL
Ethanol~2 mg/mL

Data sourced from Cayman Chemical product information.[1]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Dimethylformamide (DMF), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh out the desired amount of this compound.

    • Add the appropriate volume of sterile DMF to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C.

2. Cellular COX-2 Inhibition Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Induction of COX-2 Expression: If necessary for your cell model, stimulate the cells with an inducing agent (e.g., lipopolysaccharide, LPS) to upregulate COX-2 expression.

  • Treatment with this compound:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMF concentration is consistent across all wells and is at a non-toxic level (e.g., <0.5%).

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMF but no inhibitor).

    • Incubate the cells for the desired treatment duration.

  • Measurement of COX-2 Activity:

    • After treatment, measure the production of a specific prostaglandin, such as PGE₂, in the cell culture supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Alternatively, whole-cell COX-2 activity can be assessed by providing exogenous arachidonic acid and measuring the conversion to prostaglandins.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin_Amide Indomethacin N-octyl amide Indomethacin_Amide->COX2 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution in DMF Dilute Dilute in Cell Culture Medium Stock->Dilute Treat Treat Cells with This compound Dilute->Treat Seed Seed Cells Induce Induce COX-2 (e.g., with LPS) Seed->Induce Induce->Treat Measure Measure Prostaglandin Levels (e.g., PGE2 ELISA) Treat->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for a cellular COX-2 inhibition assay.

Troubleshooting_Logic Start Precipitation Observed? Check_Solvent Check Final Solvent Concentration (<0.5%) Start->Check_Solvent Yes End Re-evaluate Experiment Start->End No Warm_Medium Pre-warm Medium to 37°C Check_Solvent->Warm_Medium Add_Dropwise Add Stock Solution Dropwise with Swirling Warm_Medium->Add_Dropwise Sonicate Briefly Sonicate Final Solution Add_Dropwise->Sonicate Sonicate->End

Caption: Troubleshooting steps for compound precipitation.

References

Refining protocols for the in vivo administration of Indomethacin N-octyl amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indomethacin N-octyl amide in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Its selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors like its parent compound, indomethacin.

Q2: What are the key differences between Indomethacin and this compound?

A2: The primary difference is the enhanced selectivity for COX-2. The N-octyl amide modification significantly reduces the inhibitory activity against COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa.

Q3: What is a recommended vehicle for in vivo administration of this compound?

A3: Due to its lipophilic nature, this compound requires a specific vehicle for solubilization. A commonly used formulation for in vivo injections is a mixture of Dimethyl sulfoxide (DMSO), Tween 80, and saline. A typical ratio is 10% DMSO, 5% Tween 80, and 85% saline. Another reported vehicle for lipophilic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to prepare the vehicle correctly to ensure the compound remains in solution.

Q4: What is a suggested starting dose for in vivo studies in mice?

A4: While a specific optimal dose for this compound has not been definitively established in the literature, studies with the parent compound, indomethacin, in mouse models of inflammation have used doses in the range of 2 to 10 mg/kg.[2][3] It is strongly recommended to perform a dose-response study to determine the optimal effective and non-toxic dose for your specific animal model and experimental endpoint.

Q5: How stable are solutions of this compound for injection?

A5: Specific stability data for this compound in the recommended vehicle is limited. However, studies on the parent compound, indomethacin, suggest that solutions are more stable at a neutral or slightly acidic pH. Alkaline solutions can lead to rapid degradation. It is best practice to prepare fresh solutions for each experiment. If short-term storage is necessary, refrigeration at 2-8°C is advisable, but a stability test should be performed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of the compound in the vehicle. - Incorrect preparation of the vehicle. - The concentration of the compound is too high for the chosen vehicle. - Temperature changes affecting solubility.- Ensure the vehicle components are added in the correct order and mixed thoroughly between each addition (see detailed protocol below). - Try a lower concentration of this compound. - Gently warm the solution and vortex to aid dissolution. Prepare the formulation as close to the time of injection as possible. - Consider using a vehicle with a higher percentage of co-solvents like PEG300 if precipitation persists.[1]
Animal shows signs of distress after injection (e.g., lethargy, ruffled fur). - The vehicle itself may be causing a reaction. - The dose of this compound is too high. - Rapid injection rate.- Always include a vehicle-only control group to assess the effects of the vehicle alone. - Reduce the dose of the compound in subsequent experiments. - Administer the injection slowly and monitor the animal closely post-injection.
Inconsistent or no observable effect of the compound. - Incomplete dissolution or precipitation of the compound. - The dose is too low. - The administration frequency is not optimal. - Degradation of the compound.- Visually inspect the solution for any precipitate before each injection. - Perform a dose-escalation study to find the effective dose. - Adjust the frequency of administration based on the expected pharmacokinetics of the compound. Consider that the half-life of the parent compound, indomethacin, is relatively short. - Prepare fresh solutions for each experiment to avoid degradation.
Inflammation or irritation at the injection site. - High concentration of DMSO in the vehicle. - The pH of the solution is not physiological.- If possible, reduce the percentage of DMSO in the vehicle, ensuring the compound remains soluble. - Check the final pH of the formulation and adjust to be as close to physiological pH (7.4) as possible.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Indomethacin and this compound

CompoundCOX-1 IC50 (µM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Indomethacin0.675013.4
This compound66401650

Data compiled from multiple sources.[4]

Experimental Protocols

Protocol 1: Preparation of Vehicle for In Vivo Injection (10% DMSO, 5% Tween 80, 85% Saline)

Materials:

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile conical tubes or vials

  • Sterile syringes and needles

Procedure:

  • In a sterile tube, add the required volume of DMSO (10% of the final volume).

  • Add the calculated amount of this compound to the DMSO and vortex until fully dissolved. Gentle warming may be required.

  • Add the required volume of Tween 80 (5% of the final volume) to the DMSO-drug solution.

  • Vortex the mixture thoroughly to ensure the Tween 80 is well dispersed. The solution may appear viscous.

  • Slowly add the sterile saline (85% of the final volume) to the mixture while vortexing. Add the saline dropwise initially to prevent precipitation.

  • Continue to vortex until the solution is clear and homogenous.

  • Visually inspect the final solution for any signs of precipitation before drawing it into a syringe for injection.

Protocol 2: In Vivo Administration in a Mouse Model of Inflammation

Animal Model:

  • This is a general guideline and should be adapted for the specific inflammation model being used (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation).

Procedure:

  • Prepare the this compound solution as described in Protocol 1. Also, prepare a vehicle-only solution for the control group.

  • Acclimatize the animals to the experimental conditions.

  • Record baseline measurements (e.g., paw volume, body temperature, inflammatory markers).

  • Administer the this compound solution or vehicle control to the respective groups of animals. The route of administration (e.g., intraperitoneal, intravenous, oral gavage) will depend on the experimental design.

  • Induce inflammation at the appropriate time point relative to the drug administration.

  • Monitor the animals for any adverse effects.

  • At predetermined time points post-inflammation induction, measure the relevant parameters (e.g., paw volume, cytokine levels in blood or tissue).

  • At the end of the experiment, euthanize the animals according to approved protocols and collect tissues for further analysis if required.

Mandatory Visualizations

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Indomethacin_Amide This compound (Selective) Indomethacin_Amide->COX2

Caption: Cyclooxygenase (COX) Inhibition Pathway.

experimental_workflow A Animal Acclimatization B Baseline Measurements A->B C Group Allocation (Vehicle vs. Treatment) B->C D Drug/Vehicle Administration C->D E Induction of Inflammation D->E F Monitoring & Data Collection E->F G Endpoint Analysis F->G

Caption: General In Vivo Experimental Workflow.

References

Validation & Comparative

Indomethacin N-octyl Amide vs. Indomethacin: A Comparative Analysis of COX-2 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cyclooxygenase-2 (COX-2) selectivity of Indomethacin and its derivative, Indomethacin N-octyl amide. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.

Executive Summary

Indomethacin is a potent, non-steroidal anti-inflammatory drug (NSAID) that exhibits non-selective inhibition of both COX-1 and COX-2 isoforms. The therapeutic, anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal complications, are largely attributed to the inhibition of the constitutively expressed COX-1. Consequently, the development of selective COX-2 inhibitors has been a significant focus in drug discovery. Chemical modification of indomethacin's carboxylate group to an amide, specifically an N-octyl amide, has been shown to dramatically increase its selectivity for COX-2, thereby potentially offering a more favorable safety profile.

Data Presentation: Quantitative Comparison of COX Inhibition

The following table summarizes the 50% inhibitory concentrations (IC50) of Indomethacin and this compound against COX-1 and COX-2. The selectivity index, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index indicates greater COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Indomethacin 0.670.0513.4
This compound 660.041650

Data compiled from multiple sources.[1][2] It is important to note that IC50 values can vary between different assay conditions.

The data clearly demonstrates that while Indomethacin is a potent inhibitor of both COX isoforms, it is only modestly selective for COX-2. In stark contrast, this compound exhibits a significantly higher IC50 value for COX-1, indicating substantially weaker inhibition of this isoform. Coupled with its maintained potent inhibition of COX-2, this results in a dramatically enhanced COX-2 selectivity index of 1650, representing a greater than 1000-fold selectivity against COX-1.[1][2]

Experimental Protocols

The determination of COX-1 and COX-2 inhibition is typically performed using in vitro enzyme assays. The following is a generalized protocol representative of the methodologies used in the cited research.

In Vitro COX Inhibition Assay (Whole-cell and Purified Enzyme)

Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (Indomethacin, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Method for detection of prostaglandin production (e.g., enzyme immunoassay (EIA) for PGE2, or analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS))

Procedure:

  • Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to the desired concentration in the reaction buffer.

  • Incubation with Inhibitor: A range of concentrations of the test compound (Indomethacin or this compound) is pre-incubated with the enzyme solution for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is stopped, typically by the addition of an acid (e.g., formic acid).

  • Quantification of Prostaglandin Production: The amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the metabolic pathway of arachidonic acid and the points of inhibition by Indomethacin and this compound.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Physiological Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Physiological Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Inflammatory Indomethacin Indomethacin Indomethacin->COX1 Inhibition Indomethacin->COX2 Strong Inhibition IndoAmide Indomethacin N-octyl amide IndoAmide->COX1 Weak Inhibition IndoAmide->COX2 Potent & Selective Inhibition COX_Inhibition_Workflow Start Start PrepareEnzyme Prepare COX-1 and COX-2 Enzyme Solutions Start->PrepareEnzyme PrepareInhibitor Prepare Serial Dilutions of Test Compound (Indomethacin or this compound) Start->PrepareInhibitor Preincubation Pre-incubate Enzyme with Inhibitor PrepareEnzyme->Preincubation PrepareInhibitor->Preincubation AddSubstrate Initiate Reaction with Arachidonic Acid Preincubation->AddSubstrate TerminateReaction Stop Reaction AddSubstrate->TerminateReaction QuantifyProduct Quantify Prostaglandin Production (e.g., EIA, LC-MS/MS) TerminateReaction->QuantifyProduct CalculateIC50 Calculate % Inhibition and Determine IC50 QuantifyProduct->CalculateIC50 End End CalculateIC50->End

References

In Vivo Efficacy: A Comparative Analysis of Indomethacin N-octyl Amide and Diclofenac

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), both Indomethacin N-octyl amide and Diclofenac are significant players, targeting the cyclooxygenase (COX) enzymes to mediate their anti-inflammatory and analgesic effects. While Diclofenac is a widely used, non-selective COX inhibitor with a preference for COX-2, this compound has been developed as a potent and highly selective COX-2 inhibitor. This guide provides a comparative overview of their efficacy, drawing upon their distinct mechanisms of action and available data.

Data Presentation: Quantitative Comparison

Due to the absence of direct head-to-head in vivo studies comparing this compound and Diclofenac, a quantitative comparison of their in vivo efficacy is not currently possible. However, a comparison of their in vitro inhibitory concentrations (IC50) against COX-1 and COX-2 provides a strong indication of their differing pharmacological profiles and potential in vivo effects.

CompoundTargetIC50Selectivity (COX-1/COX-2)
This compound COX-1 (ovine)66 µM[1][2][3][4]>1650-fold for COX-2[1][2]
COX-2 (human)40 nM[1][2][3]
Diclofenac COX-1Varies (non-selective)Preferential for COX-2[5][6]
COX-2Varies (non-selective)

Note: The high selectivity of this compound for COX-2 suggests a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs like Diclofenac, which also inhibits the gastroprotective COX-1 enzyme.[7][8]

Experimental Protocols

Standard in vivo models are employed to assess the anti-inflammatory and analgesic efficacy of NSAIDs. The following are detailed methodologies for key experiments relevant to both compounds.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Rats are randomly divided into control and treatment groups.

  • Drug Administration: Test compounds (this compound or Diclofenac) or vehicle (e.g., saline, carboxymethyl cellulose) are administered orally or intraperitoneally at specified doses.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Formalin Test in Rats (Analgesic Assay)
  • Animal Model: Male Sprague-Dawley rats (200-250g) are used.[5]

  • Acclimatization: Animals are habituated to the testing environment.

  • Drug Administration: The test compounds or vehicle are administered (e.g., intraperitoneally) 30 minutes before the formalin injection.[5]

  • Induction of Pain: 50 µL of 2.5% formalin solution is injected into the dorsal surface of the right hind paw.

  • Observation: The animal is immediately placed in an observation chamber. The time spent licking or biting the injected paw is recorded in two phases:

    • Early Phase (Neurogenic Pain): 0-5 minutes post-injection.

    • Late Phase (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: The total time spent in nociceptive behavior is calculated for both phases for each group and compared to the control group. A significant reduction in the duration of these behaviors indicates an analgesic effect.

Mandatory Visualization

Signaling Pathway of COX Inhibition

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Prostanoids cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes GI_Protection_Platelet_Aggregation GI Protection Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Inflammation_Pain_Fever Inflammation Pain Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Indomethacin_Amide Indomethacin N-octyl amide Indomethacin_Amide->COX2 Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2

Caption: Mechanism of Action of this compound and Diclofenac.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Randomization Randomization into Groups (Control & Treatment) Animal_Acclimatization->Randomization Drug_Administration Drug Administration (Vehicle, Indomethacin Amide, Diclofenac) Randomization->Drug_Administration Induction Induction of Inflammation/Pain (e.g., Carrageenan, Formalin) Drug_Administration->Induction Data_Collection Data Collection (e.g., Paw Volume, Licking Time) Induction->Data_Collection Data_Analysis Statistical Data Analysis Data_Collection->Data_Analysis Results Results & Conclusion Data_Analysis->Results End End Results->End

Caption: General workflow for in vivo anti-inflammatory and analgesic studies.

References

Head-to-Head Study: Indomethacin Amide and Ester Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation. However, its clinical utility is often hampered by significant gastrointestinal side effects, primarily due to its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The quest for safer, more targeted anti-inflammatory agents has led to the exploration of various indomethacin derivatives. This guide provides a head-to-head comparison of two prominent classes of these derivatives: amides and esters. By modifying the carboxylic acid moiety of the parent indomethacin molecule, researchers have successfully engineered compounds with remarkable selectivity for COX-2, the isoform predominantly associated with inflammation, while sparing the gastroprotective COX-1. This targeted approach holds the promise of retaining the therapeutic efficacy of indomethacin while significantly mitigating its adverse gastrointestinal effects.[1][2][3]

This guide summarizes key experimental data, outlines detailed protocols for their synthesis and evaluation, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Indomethacin Derivatives

The following tables summarize the in-vitro cyclooxygenase inhibitory activity and in-vivo anti-inflammatory efficacy of selected indomethacin amide and ester derivatives compared to the parent drug.

Table 1: In-Vitro Cyclooxygenase (COX) Inhibitory Activity of Indomethacin and its Derivatives

CompoundDerivative TypeR GroupHuman COX-2 IC₅₀ (µM)Ovine COX-1 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Indomethacin--COOH0.010.060.17
Amide Derivatives
Compound 7Secondary Amide-CONH(CH₂)₂C₆H₅0.009>66>7333
Compound 19Primary Amide-CONH₂0.04>66>1650
Ester Derivatives
Compound 8Ester-COO(CH₂)₂C₆H₅0.2>66>330
Methyl EsterEster-COOCH₃0.25>66>264
Ethyl EsterEster-COOCH₂CH₃0.05>66>1320

Data sourced from Kalgutkar et al. (2000).[1][4]

Table 2: In-Vivo Anti-inflammatory and Ulcerogenic Activity of Indomethacin and its Amide Derivatives in Rats

CompoundDose (mg/kg, p.o.)Carrageenan-Induced Paw Edema Inhibition (%)Ulcer Index
Indomethacin250Severe
Compound 71045None Observed
Compound 191040None Observed

Data sourced from Kalgutkar et al. (2000).[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further research.

Synthesis of Indomethacin Amide and Ester Derivatives

A general procedure for the synthesis of indomethacin amide and ester derivatives involves the coupling of indomethacin with the desired amine or alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Materials:

  • Indomethacin

  • Appropriate amine or alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Dissolve indomethacin (1 equivalent) and the corresponding amine or alcohol (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 5% sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield the desired amide or ester derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In-Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the synthesized compounds to inhibit COX-1 and COX-2 is determined using a colorimetric or fluorometric inhibitor screening assay.[5][6]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable colorimetric/fluorometric probe

  • Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.

  • Add the test compound at various concentrations to the wells. A vehicle control (DMSO) is also included.

  • Pre-incubate the enzyme with the test compound for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Add the colorimetric/fluorometric probe (e.g., TMPD), which is oxidized in the presence of prostaglandin G₂, the initial product of the COX reaction, leading to a color or fluorescence change.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at different time points.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used animal model assesses the acute anti-inflammatory activity of the compounds.[1][7]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% solution in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Administer the test compounds or the vehicle control orally (p.o.) or intraperitoneally (i.p.). A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.

  • After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Ulcerogenic Activity Assessment

This assay evaluates the gastrointestinal side effects of the compounds.

Materials:

  • Wistar rats

  • Test compounds

  • Dissecting microscope

Procedure:

  • Administer high doses of the test compounds or indomethacin orally to fasted rats for a specified number of days.

  • On the final day, sacrifice the animals and remove their stomachs.

  • Open the stomachs along the greater curvature and wash gently with saline.

  • Examine the gastric mucosa for the presence of ulcers, erosions, and hemorrhages under a dissecting microscope.

  • Score the severity of the lesions to calculate an ulcer index. A common scoring system is as follows:

    • 0: No lesions

    • 1: Hyperemia

    • 2: One or two slight lesions

    • 3: More than two slight lesions or one severe lesion

    • 4: More than two severe lesions

    • 5: Perforation

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of indomethacin derivatives.

COX_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2 Phospholipase A₂ PGH2_1 PGH₂ COX1->PGH2_1 PGH2_2 PGH₂ COX2->PGH2_2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes (Housekeeping Functions) PGH2_1->Prostaglandins_Thromboxanes_1 GI Protection, Platelet Aggregation Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Amide_Ester_Derivatives Amide/Ester Derivatives Amide_Ester_Derivatives->COX2 Selectively Inhibits

Caption: COX Signaling Pathway and Inhibition.

Experimental_Workflow Synthesis Synthesis of Indomethacin Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In-Vitro Screening Purification->In_Vitro_Screening COX1_Assay COX-1 Inhibition Assay In_Vitro_Screening->COX1_Assay COX2_Assay COX-2 Inhibition Assay In_Vitro_Screening->COX2_Assay IC50_Determination IC₅₀ Determination & Selectivity Index Calculation COX1_Assay->IC50_Determination COX2_Assay->IC50_Determination In_Vivo_Testing In-Vivo Testing IC50_Determination->In_Vivo_Testing Anti_Inflammatory_Assay Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema) In_Vivo_Testing->Anti_Inflammatory_Assay Ulcerogenic_Assay Ulcerogenic Activity Assay In_Vivo_Testing->Ulcerogenic_Assay Data_Analysis Data Analysis & Structure-Activity Relationship Anti_Inflammatory_Assay->Data_Analysis Ulcerogenic_Assay->Data_Analysis

Caption: Experimental Workflow for Derivative Evaluation.

Conclusion

The derivatization of indomethacin's carboxylic acid moiety into amides and esters represents a highly successful strategy for developing potent and selective COX-2 inhibitors.[1][2][3] The experimental data clearly demonstrates that both amide and ester derivatives exhibit significantly enhanced selectivity for COX-2 over COX-1 compared to the parent drug. Notably, primary and secondary amide analogues of indomethacin have emerged as particularly potent and selective COX-2 inhibitors.[1][3] In-vivo studies further support these findings, revealing that these amide derivatives possess substantial anti-inflammatory activity with a markedly reduced risk of inducing gastric ulcers.[4] This head-to-head comparison underscores the therapeutic potential of these derivatives as safer alternatives to traditional NSAIDs for the long-term management of inflammatory disorders. The detailed protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further exploration and optimization of this promising class of compounds.

References

Cross-validation of Indomethacin N-octyl amide's inhibitory activity across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of Indomethacin N-octyl amide, a selective cyclooxygenase-2 (COX-2) inhibitor, against its parent compound, Indomethacin. While direct cross-validation of this compound's activity across a wide range of cell lines is limited in publicly available research, this document summarizes the existing data and provides context through a comprehensive comparison with Indomethacin.

Executive Summary

This compound has been identified as a potent and highly selective inhibitor of the COX-2 enzyme.[1][2][3] This selectivity is a significant feature, as the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) are often attributed to the inhibition of the constitutively expressed COX-1 enzyme. This guide presents the available quantitative data on the inhibitory activity of this compound and its parent compound, Indomethacin, in both biochemical and cell-based assays. The data for Indomethacin is provided across a variety of cancer cell lines to serve as a benchmark for potential future studies on its N-octyl amide derivative.

Data Presentation

Table 1: Inhibitory Activity of this compound and Indomethacin against COX Enzymes (Biochemical Assay)
CompoundTarget EnzymeIC50Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Ovine COX-166 µM[1]>1650[2]
Human Recombinant COX-240 nM[1][2]
Indomethacin Ovine COX-10.67 µM[2]~13.4[2]
Human Recombinant COX-20.05 µM[2]
Table 2: Inhibitory Activity of this compound and Indomethacin in a Cell-Based Assay

This table presents the available data for the compounds' effects on prostaglandin production in a cellular context.

CompoundCell LineAssayIC50
This compound RAW264.7 (Macrophage)PGD2 Production Inhibition0.04 µM
Indomethacin RAW264.7 (Macrophage)PGD2 Production Inhibition0.01 µM
Table 3: Comparative Antiproliferative Activity of Indomethacin Across Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MV4-11Leukemia204.5 ± 41.5[4]
A-549Lung Carcinoma120.6 ± 31.6[4]
PC3Prostate Cancer160.2 ± 61.5[4]
MDA-MB-468Breast Cancer (Triple-Negative)270.5 ± 56.3[4]
MCF-7Breast Cancer (ER-Positive)187.2 ± 19.4[4]
HCT-116Colon Cancer50 µg/mL
HT-29Colon Cancer53 µg/mL
CACO-2Colon Cancer30 µg/mL

Note: Further research is required to establish a comprehensive antiproliferative profile of this compound across a diverse range of cell lines.

Experimental Protocols

Cell-Based Prostaglandin E2 (PGE2) Production Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of a compound on PGE2 production in adherent cells, such as macrophages or cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control. Pre-incubate the cells with the compound for 1 hour.

  • Stimulation: Induce COX-2 expression and prostaglandin synthesis by adding an inflammatory stimulus such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet any detached cells. Carefully collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Antiproliferative/Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[4]

Mandatory Visualization

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Protection, Platelet Aggregation Prostaglandins->GI_Protection Indomethacin_Amide Indomethacin N-octyl amide Indomethacin_Amide->COX2 Potent Inhibition Indomethacin Indomethacin Indomethacin->COX1 Inhibition Indomethacin->COX2 Inhibition

Caption: Simplified COX signaling pathway showing the selective inhibition of COX-2 by this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW264.7) start->cell_culture treatment Treatment with This compound (various concentrations) cell_culture->treatment stimulation Stimulation (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection elisa PGE2/PGD2 Quantification (ELISA) supernatant_collection->elisa data_analysis Data Analysis (IC50 Calculation) elisa->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the inhibitory activity of this compound on prostaglandin production in a cell-based assay.

References

A Comparative Analysis of Indomethacin N-octyl amide and Established Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Indomethacin N-octyl amide with its parent compound, Indomethacin, and established selective inhibitors of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). The following sections present quantitative inhibitory data, detailed experimental protocols for assessing COX activity, and a visualization of the relevant biological pathway.

Introduction to Cyclooxygenase Inhibition

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid into prostaglandins, which are key mediators in various physiological and pathological processes, including inflammation, pain, and gastric protection. Two primary isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in maintaining normal physiological functions, such as protecting the gastric mucosa. In contrast, COX-2 is typically undetectable in most tissues but is induced at sites of inflammation.[1][2]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these COX enzymes. While traditional NSAIDs like Indomethacin are non-selective, inhibiting both isoforms, newer agents have been developed to selectively target COX-2, aiming to reduce the gastrointestinal side effects associated with COX-1 inhibition.[3] The derivatization of Indomethacin's carboxylate group into an amide, creating this compound, is a strategy designed to enhance its selectivity for the COX-2 isoform.[3][4]

Comparative Inhibitory Activity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

The data below compares the inhibitory activity of this compound against its parent compound and other well-established COX inhibitors.

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)Reference Compound Type
This compound 66 µM 40 nM (0.04 µM) 1650 Test Compound
Indomethacin0.67 µM50 nM (0.05 µM)13.4Non-selective COX Inhibitor
SC-5609 nM (0.009 µM)6.3 µM0.0014Selective COX-1 Inhibitor
Celecoxib>10 µM (low affinity)40 nM (0.04 µM)>250Selective COX-2 Inhibitor

Data sourced from multiple studies[1][4][5][6][7]. Note that experimental conditions can cause variations in reported IC50 values.

As the data indicates, the modification of Indomethacin to this compound results in a dramatic shift in selectivity. While the parent Indomethacin is a potent, non-selective inhibitor, this compound demonstrates a 1,650-fold greater potency for COX-2 over COX-1, making it a highly selective COX-2 inhibitor comparable in potency to Celecoxib.[4]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the COX signaling pathway and a general workflow for an in vitro inhibition assay.

COX_Signaling_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins_2

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Incubation & Reaction cluster_analysis Analysis Enzyme Prepare COX-1 or COX-2 Enzyme Solution Preincubation Pre-incubate Enzyme with Inhibitor Enzyme->Preincubation Inhibitor Prepare Serial Dilutions of Test Inhibitor Inhibitor->Preincubation Initiation Add Arachidonic Acid to Initiate Reaction Preincubation->Initiation Reaction Incubate at 37°C Initiation->Reaction Termination Stop Reaction (e.g., with acid) Reaction->Termination Quantification Quantify Prostaglandin Product (e.g., EIA, LC-MS) Termination->Quantification Analysis Calculate IC50 Values Quantification->Analysis

References

Evaluating the Target Specificity of Indomethacin N-octyl Amide in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the target specificity of Indomethacin N-octyl amide, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. In the landscape of drug discovery, achieving high target specificity is paramount to maximizing therapeutic efficacy while minimizing off-target effects and associated toxicities. This document compares the performance of this compound with its parent compound, Indomethacin, and other prominent COX-2 inhibitors, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a chemical derivative of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. While Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 enzymes, the N-octyl amide modification confers a high degree of selectivity towards COX-2.[1][2][3] This enhanced selectivity is a critical attribute, as COX-2 is primarily associated with inflammation and pain, whereas COX-1 plays a crucial role in maintaining the gastrointestinal lining and platelet function.[3] Inhibition of COX-1 is linked to the common gastrointestinal side effects of traditional NSAIDs.

Comparative Analysis of COX Enzyme Inhibition

The primary measure of specificity for COX inhibitors is the ratio of their 50% inhibitory concentrations (IC50) against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference(s)
This compound 66 40 1650 [1][2]
Indomethacin (parent compound)0.675013.4[1][2]
Celecoxib~5~0.04~125[4]
Rofecoxib>100~0.018>5555[4]
Etoricoxib1161100106[5]
Lumiracoxib>100~0.2>500[6][7]

As the data indicates, this compound demonstrates a remarkable 1650-fold selectivity for COX-2 over COX-1, a significant improvement compared to its parent compound, Indomethacin.[1][2] When compared to other selective COX-2 inhibitors, its selectivity profile is highly competitive.

Off-Target Specificity Evaluation

Experimental Protocols

In Vitro Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay determines the potency of a compound in inhibiting the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to a colorimetric or fluorometric readout.

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compound (this compound and comparators)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound dilutions to the respective wells.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance or fluorescence at appropriate intervals to monitor the rate of the reaction.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proteome-Wide Off-Target Profiling: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement and identify off-target interactions in a cellular context.

Principle: The binding of a ligand to a protein can alter its thermal stability. By heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining, one can identify proteins that are stabilized or destabilized by the compound.

Materials:

  • Cultured cells of interest

  • Test compound

  • Lysis buffer

  • Equipment for heating samples with precise temperature control (e.g., PCR cycler)

  • Instrumentation for protein quantification (e.g., mass spectrometer for proteome-wide analysis)

Procedure:

  • Treat cultured cells with the test compound or vehicle control.

  • Harvest the cells and lyse them to obtain the proteome.

  • Aliquot the cell lysate and heat the aliquots to a range of different temperatures.

  • Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the protein content in the supernatant using quantitative mass spectrometry (e.g., TMT-based proteomics).

  • Identify proteins that show a significant shift in their melting temperature in the presence of the compound, indicating a direct or indirect interaction.

Radioligand Binding Assays for Off-Target Screening

This technique is used to screen a compound against a panel of known receptors, ion channels, and transporters to identify potential off-target binding.

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to a specific target.

Materials:

  • A panel of cell membranes or purified proteins representing various potential off-targets.

  • A specific radiolabeled ligand for each target.

  • Test compound.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes or purified proteins with the radiolabeled ligand in the presence of various concentrations of the test compound.

  • After reaching equilibrium, separate the bound from the unbound radioligand (e.g., by filtration).

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Determine the ability of the test compound to displace the radiolabeled ligand and calculate its inhibitory constant (Ki) for each target.

Visualizing Key Pathways and Workflows

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation & Pain) COX2->Prostaglandins_Inflammatory Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2 Indomethacin_N_octyl_amide Indomethacin_N_octyl_amide Indomethacin_N_octyl_amide->COX2

Caption: Simplified signaling pathway of COX-1 and COX-2, highlighting the selective inhibition of COX-2 by this compound.

CETSA_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Data Analysis Cell_Treatment Treat cells with This compound or vehicle Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Heat_Treatment Heat aliquots to various temperatures Cell_Lysis->Heat_Treatment Centrifugation Centrifuge to pellet aggregated proteins Heat_Treatment->Centrifugation Supernatant_Collection Collect supernatant (soluble proteins) Centrifugation->Supernatant_Collection MS_Analysis Quantitative Mass Spectrometry Supernatant_Collection->MS_Analysis Data_Interpretation Identify proteins with altered thermal stability MS_Analysis->Data_Interpretation

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to identify protein targets.

Conclusion

This compound stands out as a highly selective COX-2 inhibitor, offering a significant improvement in specificity over its parent compound, Indomethacin. Its selectivity profile is comparable to or exceeds that of several other commercially available COX-2 inhibitors. While its on-target specificity is well-documented, a thorough evaluation in complex biological systems necessitates comprehensive off-target profiling using methodologies such as CETSA and broad panel radioligand binding assays. This guide provides the foundational information and experimental frameworks for researchers to rigorously assess the target specificity of this compound and other drug candidates, ultimately contributing to the development of safer and more effective therapeutics.

References

Safety Operating Guide

Proper Disposal of Indomethacin N-octyl Amide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat Indomethacin N-octyl amide as a hazardous chemical. Dispose of it through an approved hazardous waste management program. Do not discharge down the drain or mix with general laboratory waste.

Core Safety & Handling Principles

All personnel handling this compound must be thoroughly familiar with the potential hazards and adhere to strict safety protocols. The parent compound, Indomethacin, is classified as highly toxic and fatal if swallowed.[1] Therefore, this compound should be handled with the same level of caution.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of pure this compound and contaminated labware.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound waste, including expired or unused material, in a dedicated, clearly labeled, and sealed container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and marked as "Hazardous Waste: this compound."

  • Contaminated Labware:

    • Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the compound should be collected in a separate, sealed, and labeled hazardous waste bag or container.

    • Non-disposable glassware and equipment must be decontaminated before reuse.

2. Decontamination Procedure:

  • Prepare a decontamination solution (e.g., a suitable laboratory detergent).

  • Carefully rinse all contaminated glassware and equipment with an appropriate solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this solvent rinse as hazardous waste.

  • Wash the rinsed equipment with the decontamination solution and then rinse thoroughly with water.

3. Spill Management:

In the event of a spill:

  • Evacuate the immediate area and ensure proper ventilation.

  • Wear the appropriate PPE as listed in the table above.

  • For small spills, carefully sweep up the solid material, avoiding dust generation.[2]

  • Place the collected material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and then with a decontamination solution. Collect all cleaning materials as hazardous waste.

4. Storage of Hazardous Waste:

  • Store all waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Do not mix this compound waste with incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Provide the waste disposal company with all necessary information regarding the chemical waste.

  • Maintain all records of hazardous waste disposal as required by institutional and regulatory guidelines.

Chemical Incompatibility

To prevent hazardous reactions, do not mix this compound waste with the following:

  • Strong Acids and Bases: Can cause decomposition.[3]

  • Strong Oxidizing Agents: May lead to vigorous reactions.

  • Strong Reducing Agents

Experimental Protocols Cited

The disposal procedures outlined in this document are based on established best practices for handling and disposing of hazardous chemicals in a laboratory setting, as derived from safety data sheets for structurally similar compounds. No specific experimental protocols for the disposal of this compound were found in the reviewed literature.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Handling This compound B Wear Appropriate PPE A->B Safety First C Waste Generation B->C D Solid Waste (Pure Compound) C->D E Contaminated Labware C->E F Segregate in Labeled Hazardous Waste Container D->F E->F G Decontaminate Reusable Equipment E->G I Store in Designated Hazardous Waste Area F->I H Collect Decontamination Waste as Hazardous G->H H->I J Arrange for Professional Hazardous Waste Disposal I->J Scheduled Pickup K End: Disposal Complete J->K

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indomethacin N-octyl amide
Reactant of Route 2
Reactant of Route 2
Indomethacin N-octyl amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.